Product packaging for 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile(Cat. No.:CAS No. 890100-74-0)

4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile

Cat. No.: B1368586
CAS No.: 890100-74-0
M. Wt: 194.62 g/mol
InChI Key: JLVICPHSNYPCOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile is a useful research compound. Its molecular formula is C9H7ClN2O and its molecular weight is 194.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClN2O B1368586 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile CAS No. 890100-74-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-chloropyridin-3-yl)-4-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-9-7(3-2-6-12-9)8(13)4-1-5-11/h2-3,6H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVICPHSNYPCOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641804
Record name 4-(2-Chloropyridin-3-yl)-4-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890100-74-0
Record name 2-Chloro-γ-oxo-3-pyridinebutanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890100-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Chloropyridin-3-yl)-4-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthesis pathways for 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile, a key intermediate in the development of various pharmaceutical compounds. This document outlines the core synthetic strategies, detailed experimental protocols derived from analogous reactions, and relevant quantitative data.

Introduction

This compound is a β-ketonitrile derivative of pyridine. The unique arrangement of its functional groups—a chloropyridine ring, a ketone, and a nitrile—makes it a versatile building block in medicinal chemistry. The electron-withdrawing nature of the pyridine ring and the chloro substituent, combined with the reactive ketone and nitrile moieties, allows for a variety of subsequent chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic systems.

Core Synthesis Pathway: Claisen Condensation

The most industrially viable and chemically robust method for the synthesis of this compound is the Claisen condensation of an ester of 2-chloronicotinic acid with acetonitrile. This reaction is a well-established method for the formation of β-ketonitriles.

The overall reaction scheme is as follows:

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Condensation 2-Chloronicotinic_acid 2-Chloronicotinic acid Ethyl_2-chloronicotinate Ethyl 2-chloronicotinate 2-Chloronicotinic_acid->Ethyl_2-chloronicotinate Esterification Thionyl_chloride Thionyl chloride (SOCl2) or Ethanol (EtOH), Acid catalyst Thionyl_chloride->Ethyl_2-chloronicotinate Target_Molecule This compound Ethyl_2-chloronicotinate->Target_Molecule Claisen Condensation Acetonitrile Acetonitrile (CH3CN) Acetonitrile->Target_Molecule Base Strong Base (e.g., NaOEt, NaNH2) Base->Target_Molecule

Caption: Overall synthesis pathway for this compound.

Step 1: Synthesis of Ethyl 2-Chloronicotinate (Starting Material)

The precursor for the Claisen condensation is ethyl 2-chloronicotinate. This can be synthesized from 2-chloronicotinic acid.

Experimental Protocol:

  • Reaction Setup: A round-bottom flask is charged with 2-chloronicotinic acid.

  • Reagent Addition: Thionyl chloride is added in excess, and the mixture is heated under reflux. Alternatively, the esterification can be achieved by refluxing 2-chloronicotinic acid in ethanol with a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: The excess thionyl chloride or ethanol is removed under reduced pressure. The residue is then purified, typically by distillation or chromatography, to yield pure ethyl 2-chloronicotinate.

ParameterValueReference
Starting Material2-Chloronicotinic acidGeneral Knowledge
ReagentsThionyl chloride or Ethanol, Sulfuric acidGeneral Knowledge
Reaction TemperatureRefluxGeneral Knowledge
PurificationDistillation or ChromatographyGeneral Knowledge
Step 2: Condensation to form this compound

The key step is the base-mediated condensation of ethyl 2-chloronicotinate with acetonitrile.

Experimental Protocol:

  • Reaction Setup: A dry, inert atmosphere (e.g., nitrogen or argon) is established in a multi-necked flask equipped with a stirrer, dropping funnel, and a condenser.

  • Base Preparation: A strong base, such as sodium ethoxide (NaOEt) or sodium amide (NaNH2), is suspended in a dry, aprotic solvent like anhydrous tetrahydrofuran (THF) or diethyl ether.

  • Reagent Addition: A solution of ethyl 2-chloronicotinate and acetonitrile in the same anhydrous solvent is added dropwise to the base suspension at a controlled temperature, often at room temperature or below.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction is quenched by the addition of a dilute acid (e.g., hydrochloric acid). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization.

ParameterValueReference
Starting MaterialsEthyl 2-chloronicotinate, AcetonitrileGeneral Knowledge
BaseSodium ethoxide or Sodium amideGeneral Knowledge
SolventAnhydrous THF or Diethyl etherGeneral Knowledge
Reaction Temperature0 °C to room temperatureGeneral Knowledge
PurificationColumn chromatography or RecrystallizationGeneral Knowledge

Alternative Synthesis Pathways

While the Claisen condensation is the most direct route, other potential pathways exist, offering alternative strategies for researchers.

Acylation of a Pre-formed Nitrile Anion

This method involves the generation of the acetonitrile anion first, followed by acylation with a 2-chloronicotinoyl derivative.

Acylation_Pathway Acetonitrile Acetonitrile Acetonitrile_Anion Acetonitrile Anion Acetonitrile->Acetonitrile_Anion Deprotonation Strong_Base Strong Base (e.g., n-BuLi) Strong_Base->Acetonitrile_Anion Target_Molecule This compound Acetonitrile_Anion->Target_Molecule Acylation 2-Chloronicotinoyl_Chloride 2-Chloronicotinoyl Chloride 2-Chloronicotinoyl_Chloride->Target_Molecule Nucleophilic_Substitution_Pathway 2-Chloro-3-acetylpyridine 2-Chloro-3-acetylpyridine alpha-Bromo_Ketone 2-Bromo-1-(2-chloro-3-pyridyl)ethanone 2-Chloro-3-acetylpyridine->alpha-Bromo_Ketone α-Bromination Bromine Bromine (Br2) Bromine->alpha-Bromo_Ketone Target_Molecule This compound alpha-Bromo_Ketone->Target_Molecule Nucleophilic Substitution Cyanide_Source Cyanide Source (e.g., NaCN, KCN) Cyanide_Source->Target_Molecule

physicochemical properties of 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the chemical compound this compound. Due to the limited availability of experimental data for this specific molecule, this guide synthesizes information from computational predictions and data available for structurally similar compounds. The guide covers its chemical identity, predicted physical and chemical properties, and discusses potential synthetic and analytical methodologies. As a pyridine-containing β-oxo nitrile, this compound holds potential as a versatile intermediate in medicinal chemistry and drug development.

Chemical Identity and Structure

This compound is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom and a 4-oxobutyronitrile side chain. Its structural formula and key identifiers are presented below.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 4-(2-chloropyridin-3-yl)-4-oxobutanenitrile[1]
CAS Number 890100-74-0
Molecular Formula C₉H₇ClN₂O[1]
Molecular Weight 194.62 g/mol [1]
Canonical SMILES C1=CC(=C(N=C1)Cl)C(=O)CCC#N
InChI Key JLVICPHSNYPCOT-UHFFFAOYSA-N

Physicochemical Properties

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Boiling Point 372.5 ± 32.0 °C
Density 1.275 ± 0.06 g/cm³
pKa -1.66 ± 0.10
Topological Polar Surface Area 53.8 Ų[1]

Note: These values are predictions and should be confirmed by experimental data.

Synthesis and Reactivity

As a pyridine-containing β-oxo nitrile, this compound is a valuable synthetic intermediate. The presence of multiple functional groups—a pyridine ring, a chloro substituent, a ketone, and a nitrile—offers a range of possibilities for chemical transformations.

General Synthetic Strategies

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, retrosynthetic analysis suggests several plausible routes. One common approach for the synthesis of related β-ketonitriles involves the acylation of a nitrile-containing substrate.

A potential synthetic workflow is outlined below:

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Product 2-chloronicotinic_acid 2-Chloronicotinic Acid acyl_chloride_formation Acyl Chloride Formation (e.g., with SOCl₂) 2-chloronicotinic_acid->acyl_chloride_formation acetonitrile Acetonitrile acylation Acylation of Acetonitrile Derivative acetonitrile->acylation acyl_chloride_formation->acylation target_compound This compound acylation->target_compound

Caption: Proposed synthetic pathway for this compound.
Chemical Reactivity

The reactivity of this compound is dictated by its functional groups:

  • Pyridine Ring: The electron-deficient nature of the pyridine ring, further influenced by the chloro and acyl substituents, makes it susceptible to nucleophilic substitution reactions.

  • Chloro Substituent: The chlorine atom at the 2-position of the pyridine ring is a potential leaving group, allowing for the introduction of other functional groups.

  • Ketone and Nitrile Groups: These groups can participate in a variety of reactions, including reductions, condensations, and cyclizations, making the compound a versatile building block for more complex heterocyclic systems.

Analytical Characterization

The characterization of this compound would typically involve a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the two methylene groups of the butyronitrile chain.

    • ¹³C NMR: The carbon NMR spectrum would provide signals for all nine carbon atoms, including the characteristic shifts for the carbonyl and nitrile carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C=O (ketone), C≡N (nitrile), and C-Cl bonds, as well as vibrations associated with the pyridine ring.

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The exact mass is calculated to be 194.0247 g/mol .[1]

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC would be a suitable method for assessing the purity of the compound and for monitoring reaction progress during its synthesis. A reverse-phase column with a mobile phase consisting of a mixture of acetonitrile and water would likely provide good separation.

The following diagram illustrates a general workflow for the analysis of this compound.

G sample Synthesized Compound hplc Purity Assessment (HPLC) sample->hplc nmr Structural Elucidation (¹H & ¹³C NMR) sample->nmr ir Functional Group Analysis (IR) sample->ir ms Molecular Weight Confirmation (MS) sample->ms data Physicochemical Data hplc->data nmr->data ir->data ms->data

References

In-Depth Technical Guide: 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 890100-74-0

For Research Use Only. Not for human or veterinary use. [1]

This document provides a comprehensive technical overview of 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile, a pyridine-containing β-oxo nitrile of interest to researchers in synthetic chemistry and drug discovery. Due to the limited availability of specific experimental data in public literature, this guide integrates known structural properties with theoretical reactivity and plausible synthetic approaches based on related compounds.

Chemical Properties and Identifiers

This section summarizes the key chemical identifiers and predicted physical properties for this compound.

IdentifierValueSource
CAS Number 890100-74-0[1][2][3]
Molecular Formula C₉H₇ClN₂O[2][3]
Molecular Weight 194.62 g/mol [1][2]
IUPAC Name 4-(2-chloropyridin-3-yl)-4-oxobutanenitrile[2]
InChI Key JLVICPHSNYPCOT-UHFFFAOYSA-N[1][2]
Canonical SMILES C1=CC(=C(N=C1)Cl)C(=O)CCC#N[2]
Predicted Physical PropertiesValueSource
Boiling Point 372.5 ± 32.0 °C[3]
Density 1.275 ± 0.06 g/cm³[3]

Synthesis and Retrosynthesis

The synthesis of this compound presents challenges in achieving chemo- and regioselectivity due to the electron-deficient nature of the pyridine ring.[1] A logical retrosynthetic analysis suggests several potential synthetic routes.

Retrosynthetic Analysis

The primary disconnection strategy focuses on the carbon-carbon bond of the β-ketonitrile, suggesting a 2-chloro-3-pyridyl acyl synthon and a 3-oxopropionitrile anion equivalent.[1] Alternative disconnections involve breaking the bond between the pyridine ring and the carbonyl carbon or forming the nitrile group late in the synthesis.[1]

G target This compound pathA Pathway A: C-C Bond Disconnection target->pathA pathB Pathway B: Pyridine-Carbonyl Disconnection target->pathB pathC Pathway C: Late-Stage Nitrile Formation target->pathC synthonA1 2-Chloro-3-pyridyl Acyl Synthon pathA->synthonA1 synthonA2 3-Oxopropionitrile Anion Equivalent pathA->synthonA2 synthonB1 Organometallic 2-Chloro-3-lithiopyridine pathB->synthonB1 synthonB2 4-Oxobutyronitrile Derivative pathB->synthonB2 synthonC1 4-(2-Chloro-3-pyridyl)-4-oxobutyramide pathC->synthonC1

Plausible retrosynthetic pathways for the target molecule.
Plausible Synthetic Protocol

Disclaimer: This protocol is illustrative and requires optimization and validation.

Reaction: Acylation of a suitable 2-chloro-3-lithiopyridine or a related organometallic species with a derivative of 4-oxobutyronitrile.[1]

Materials:

  • 2,3-Dichloropyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • 4-Methoxy-4-oxobutyronitrile (or similar activated butyronitrile derivative)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of 2,3-dichloropyridine in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of n-BuLi in hexanes is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 1 hour to facilitate the formation of the 2-chloro-3-lithiopyridine intermediate.

  • A solution of 4-methoxy-4-oxobutyronitrile in anhydrous THF is then added dropwise to the reaction mixture at -78 °C.

  • The reaction is allowed to stir at -78 °C for an additional 2-3 hours or until TLC analysis indicates the consumption of the starting material.

  • The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, then dried over anhydrous MgSO₄.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.

Chemical Reactivity and Synthetic Utility

This compound is a versatile scaffold due to its distinct structural features, which allow for a range of chemical modifications.[1]

  • 2-Chloropyridine Ring: The chlorine atom at the C-2 position is a good leaving group, making this site susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of various substituents, such as amino, alkoxy, or aryl groups.[1] The pyridine ring itself can also be functionalized.

  • β-Oxo Nitrile Moiety: This functional group offers multiple reactive sites. The acidic α-protons (adjacent to the nitrile) and γ-protons (adjacent to the carbonyl) can be deprotonated to form enolates, which can then participate in a variety of carbon-carbon bond-forming reactions.[1] The ketone and nitrile groups can also undergo transformations like condensations and cyclizations, which are valuable for constructing fused heterocyclic systems.[1]

G cluster_pyridine Pyridine Ring Transformations cluster_ketonitrile β-Oxo Nitrile Transformations start This compound snar Nucleophilic Aromatic Substitution (SₙAr at C-2) start->snar Nu⁻ cross_coupling Cross-Coupling Reactions start->cross_coupling Pd catalyst, etc. enolate Enolate Formation (α or γ deprotonation) start->enolate Base condensation Condensation Reactions enolate->condensation Electrophile cyclization Cyclization Reactions condensation->cyclization

References

In-depth Technical Guide: 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthetic considerations for 4-(2-chloro-3-pyridyl)-4-oxobutyronitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Due to the limited availability of specific experimental data in publicly accessible literature, this guide focuses on the structural characteristics, predicted properties, and potential synthetic strategies based on established chemical principles and related compounds.

Molecular Structure and Chemical Properties

This compound is a small molecule featuring a 2-chloropyridine ring linked to a four-carbon chain containing a ketone and a terminal nitrile group. This combination of functional groups makes it a potentially versatile intermediate in organic synthesis.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₇ClN₂OPubChem[1]
Molecular Weight 194.62 g/mol PubChem[1]
CAS Number 890100-74-0ChemicalBook[2]
IUPAC Name 4-(2-chloropyridin-3-yl)-4-oxobutanenitrilePubChem[1]
SMILES C1=CC(=C(N=C1)Cl)C(=O)CCC#NPubChem[1]
InChI Key JLVICPHSNYPCOT-UHFFFAOYSA-NPubChem[1]
Predicted Boiling Point 372.5 ± 32.0 °CChemicalBook[2][3]
Predicted Density 1.275 ± 0.06 g/cm³ChemicalBook[2][3]
Predicted pKa -1.66 ± 0.10ChemicalBook[3]

Note: Predicted values are computationally derived and have not been experimentally verified.

Synthesis and Reactivity

One plausible retrosynthetic approach involves the disconnection of the C3-C4 bond of the butanenitrile chain, suggesting a nucleophilic addition of a cyanide-containing species to an appropriate electrophilic precursor derived from 2-chloro-3-acetylpyridine.

G cluster_0 Retrosynthetic Analysis cluster_1 Proposed Forward Synthesis Target Molecule This compound Synthon1 2-Chloro-3-pyridyl acyl cation synthon Target Molecule->Synthon1 C-C bond cleavage Synthon2 Acetonitrile anion synthon Target Molecule->Synthon2 C-C bond cleavage Start1 2-Chloro-3-acetylpyridine Intermediate1 α-Halo-2-chloro-3-acetylpyridine Start1->Intermediate1 Halogenation Product This compound Intermediate1->Product Nucleophilic Substitution Start2 Cyanide source (e.g., NaCN) Start2->Product

References

Spectroscopic and Synthetic Profile of 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile. Due to the limited availability of direct experimental data in peer-reviewed literature, this document consolidates predicted spectroscopic values based on analogous structures and outlines a detailed, plausible experimental protocol for its synthesis and characterization.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are derived from established chemical shift and fragmentation principles for similar molecular scaffolds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.60dd1HH-6' (pyridyl)
~7.95dd1HH-4' (pyridyl)
~7.40dd1HH-5' (pyridyl)
~3.40t2H-CH₂-C=O
~2.90t2H-CH₂-CN
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~195.0C=O (keto)
~152.0C-2' (pyridyl, C-Cl)
~148.0C-6' (pyridyl)
~138.0C-4' (pyridyl)
~130.0C-3' (pyridyl)
~124.0C-5' (pyridyl)
~118.0C≡N (nitrile)
~38.0-CH₂-C=O
~15.0-CH₂-CN
Table 3: Predicted IR and Mass Spectrometry Data
Spectroscopic MethodPredicted ValuesFunctional Group Assignment
IR (Infrared) ~2250 cm⁻¹C≡N (nitrile) stretch
~1700 cm⁻¹C=O (keto) stretch
~1570, 1450 cm⁻¹C=C, C=N (pyridyl) stretches
MS (Mass Spec.) m/z 194/196 (M⁺)Molecular ion (presence of ³⁵Cl/³⁷Cl)
m/z 166[M-CO]⁺
m/z 138/140[2-chloro-3-pyridoyl]⁺

Experimental Protocols

The following section details a proposed experimental protocol for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This synthesis is based on a well-established method for the preparation of β-ketonitriles involving the acylation of a nitrile anion.

Materials:

  • Ethyl 2-chloro-3-pyridinecarboxylate

  • Acetonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with hexanes to remove the mineral oil and then suspend it in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of acetonitrile (1.1 equivalents) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add a solution of ethyl 2-chloro-3-pyridinecarboxylate (1.0 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is neutral.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.

  • Process the spectra to identify chemical shifts, multiplicities, and integration values.

Infrared (IR) Spectroscopy:

  • Obtain the IR spectrum of the purified product using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

  • Identify the characteristic stretching frequencies for the nitrile and carbonyl groups.

Mass Spectrometry (MS):

  • Analyze the purified product using a mass spectrometer, for example, with an Electron Ionization (EI) source.

  • Determine the molecular weight and analyze the fragmentation pattern to confirm the structure.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and the general workflow for the analytical characterization of the target compound.

Synthesis_of_4_2_Chloro_3_pyridyl_4_oxobutyronitrile start Ethyl 2-chloro-3-pyridinecarboxylate + Acetonitrile reagents 1. NaH, THF, 0 °C to rt 2. Acidic work-up start->reagents Acylation product This compound reagents->product

Caption: Proposed synthesis of this compound.

Analytical_Workflow sample Purified Product nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms structure Structural Confirmation nmr->structure ir->structure ms->structure

Caption: Analytical workflow for structural confirmation.

Retrosynthetic Analysis of 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth retrosynthetic analysis of 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile, a key intermediate in pharmaceutical and agrochemical research. The document outlines plausible synthetic pathways, details the preparation of key precursors, and presents relevant experimental data to facilitate its synthesis in a laboratory setting.

Retrosynthetic Strategy

A logical retrosynthetic analysis of this compound reveals several potential disconnection points, leading to readily available starting materials. The primary disconnection strategies focus on the formation of the carbon-carbon bonds of the oxobutyronitrile side chain and the bond between the pyridine ring and the side chain.

G cluster_path_a Pathway A: Acylation of a Propionitrile Synthon cluster_path_b Pathway B: Cyanide Addition to an α-Halo Ketone cluster_path_c Pathway C: Acylation of an Organometallic Pyridine target This compound path_a_label C-C Disconnection (Acyl-Methylene) synthon_a1 2-Chloro-3-pyridyl Acyl Synthon synthon_a2 3-Oxopropionitrile Anion Equivalent precursor_a1 2-Chloronicotinoyl Chloride precursor_a2 3-Cyanopropanoic Acid Derivative start_a 2-Chloronicotinic Acid path_b_label C-C Disconnection (Methylene-Nitrile) precursor_b1 2-Bromo-1-(2-chloro-3-pyridyl)ethan-1-one precursor_b2 Cyanide Source (e.g., NaCN) start_b 3-Acetyl-2-chloropyridine path_c_label C-C Disconnection (Pyridine-Carbonyl) synthon_c1 2-Chloro-3-lithiopyridine synthon_c2 4-Oxobutyronitrile Acyl Synthon precursor_c1 2,3-Dichloropyridine precursor_c2 4-Chloro-3-oxobutanenitrile

Three primary retrosynthetic pathways are proposed:

  • Pathway A: Acylation of a Propionitrile Synthon. This approach involves the disconnection of the carbon-carbon bond between the carbonyl group and the adjacent methylene group. This leads to a 2-chloro-3-pyridyl acyl synthon, derivable from 2-chloronicotinic acid, and a 3-oxopropionitrile anion equivalent.

  • Pathway B: Cyanide Addition to an α-Halo Ketone. An alternative disconnection breaks the bond between the methylene group and the nitrile. This strategy suggests the reaction of an α-haloacetylpyridine derivative with a cyanide source. The key precursor for this route is 3-acetyl-2-chloropyridine.

  • Pathway C: Acylation of an Organometallic Pyridine. This pathway considers the formation of the bond between the pyridine ring and the carbonyl carbon. It involves the acylation of a 2-chloro-3-lithiopyridine species with a suitable derivative of 4-oxobutyronitrile.

Synthesis of Key Precursors

The successful synthesis of this compound relies on the efficient preparation of key precursors. This section details the synthesis of 2-chloronicotinic acid and 3-acetyl-2-chloropyridine.

Synthesis of 2-Chloronicotinic Acid

2-Chloronicotinic acid is a crucial starting material for Pathway A and a precursor for Pathway B. Several methods for its synthesis have been reported, with varying yields and reaction conditions.

Starting MaterialReagents and ConditionsYield (%)Reference
Nicotinic Acid1. H₂O₂; 2. POCl₃, PCl₅87.5[1][2]
Nicotinic Acid N-oxidePOCl₃, PCl₃, Cl₂; 100-105 °C, 1-1.5 hNot specified[1][2]
2-Chloro-3-ethylpyridineOzone, Acetic Acid, Sodium Acetate; 20 °C, 5 h98[2]
2-Chloro-3-methylpyridineOxygen, N-hydroxyphthalimide, Cobalt(III) acetylacetonate, Manganese(III) acetylacetonate, Acetonitrile; 50-120 °C, 3-24 hup to 94

Experimental Protocol: Synthesis of 2-Chloronicotinic Acid from Nicotinic Acid (based on reported procedures[1][2])

  • Oxidation: Nicotinic acid is oxidized to nicotinic acid N-oxide using hydrogen peroxide.

  • Chlorination: The resulting nicotinic acid N-oxide is then chlorinated using a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). The reaction mixture is heated, and after completion, the excess POCl₃ is removed under reduced pressure.

  • Work-up: The residue is cooled and treated with water to precipitate the 2-chloronicotinic acid, which is then collected by filtration.

Synthesis of 3-Acetyl-2-chloropyridine

3-Acetyl-2-chloropyridine is the key intermediate for Pathway B. A common method for its synthesis involves the reaction of 2-chloronicotinic acid with an organometallic reagent.

Starting MaterialReagents and ConditionsYield (%)Reference
2-Chloronicotinic Acid1. Lithium hydroxide monohydrate; 2. Methyl magnesium bromideHigh
2-Chloronicotinic AcidMethylmagnesium bromide (2.5 equiv)77

Experimental Protocol: Synthesis of 3-Acetyl-2-chloropyridine (based on a patented method)

  • Salt Formation: 2-Chloronicotinic acid is treated with lithium hydroxide monohydrate to form the lithium salt.

  • Grignard Reaction: The dried lithium salt of 2-chloronicotinic acid is then reacted with methyl magnesium bromide in an addition reaction to yield 3-acetyl-2-chloropyridine.

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified to give the desired ketone.

Proposed Synthetic Pathways to this compound

Based on the retrosynthetic analysis and the synthesis of key precursors, the following pathways are proposed for the final assembly of the target molecule.

Pathway A: Acylation of a Propionitrile Synthon

This pathway utilizes 2-chloronicotinic acid as the starting material.

G start 2-Chloronicotinic Acid intermediate1 2-Chloronicotinoyl Chloride start->intermediate1 SOCl₂ or (COCl)₂ target This compound intermediate1->target + 3-Cyanopropanoic Acid Derivative (e.g., Meldrum's acid derivative) intermediate2 3-Cyanopropanoic Acid Derivative

Proposed Experimental Protocol:

  • Activation of Carboxylic Acid: 2-Chloronicotinic acid is converted to its more reactive acyl chloride derivative, 2-chloronicotinoyl chloride, using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • Acylation: The 2-chloronicotinoyl chloride is then reacted with a suitable 3-cyanopropanoic acid derivative, such as the enolate of ethyl 3-cyanopropanoate or a Meldrum's acid derivative, in the presence of a non-nucleophilic base to form the β-ketonitrile.

  • Work-up and Purification: The reaction mixture is worked up to isolate and purify the final product, this compound.

Pathway B: Cyanide Addition to an α-Halo Ketone

This pathway commences with the prepared 3-acetyl-2-chloropyridine.[1]

G start 3-Acetyl-2-chloropyridine intermediate 2-Bromo-1-(2-chloro-3-pyridyl)ethan-1-one start->intermediate Bromination (e.g., NBS) target This compound intermediate->target + NaCN or KCN

Proposed Experimental Protocol:

  • α-Halogenation: 3-Acetyl-2-chloropyridine is subjected to α-bromination, for instance, using N-bromosuccinimide (NBS) and a radical initiator, to yield 2-bromo-1-(2-chloro-3-pyridyl)ethan-1-one.

  • Nucleophilic Substitution: The resulting α-bromo ketone is then treated with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a suitable solvent to introduce the nitrile functionality via nucleophilic substitution of the bromide.[1]

  • Work-up and Purification: The reaction is followed by an appropriate work-up and purification to afford the target compound.

Pathway C: Acylation of an Organometallic Pyridine

This more advanced route involves the use of an organolithium reagent.[1]

G start 2,3-Dichloropyridine intermediate 2-Chloro-3-lithiopyridine start->intermediate n-BuLi or LDA target This compound intermediate->target + 4-Chloro-3-oxobutanenitrile reactant 4-Chloro-3-oxobutanenitrile

Proposed Experimental Protocol:

  • Formation of Organolithium Reagent: 2,3-Dichloropyridine is treated with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperature to selectively form 2-chloro-3-lithiopyridine.

  • Acylation: The organolithium species is then reacted with an appropriate electrophile, such as 4-chloro-3-oxobutanenitrile, to form the desired carbon-carbon bond.

  • Work-up and Purification: A careful aqueous work-up followed by extraction and purification will yield the final product.

Conclusion

The retrosynthetic analysis of this compound reveals multiple viable synthetic strategies. The choice of the optimal pathway will depend on the availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities, particularly concerning the handling of sensitive reagents like organolithiums. The provided experimental outlines, based on established chemical principles and reported syntheses of related compounds, offer a solid foundation for the successful preparation of this valuable chemical intermediate. Further optimization of reaction conditions may be necessary to achieve high yields and purity.

References

starting materials for 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the primary synthetic routes for producing this compound, a key intermediate in the synthesis of various pharmaceutical compounds. The information presented is collated from various sources to provide a comprehensive understanding of the available methodologies.

Introduction

This compound is a versatile building block in medicinal chemistry. Its structure, incorporating a reactive β-ketonitrile moiety and a functionalized pyridine ring, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic systems. This document outlines the most plausible synthetic strategies, starting materials, and experimental protocols.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals several potential synthetic pathways. The primary disconnections are typically made at the carbon-carbon bonds adjacent to the carbonyl group or at the bond connecting the pyridine ring to the side chain.

G cluster_pathways Retrosynthetic Pathways cluster_synthons Key Synthons and Starting Materials Target This compound PathwayA Pathway A: C-C Bond Disconnection (Ketone-Methylene) Target->PathwayA PathwayB Pathway B: C-C Bond Disconnection (Pyridine-Carbonyl) Target->PathwayB PathwayC Pathway C: Late-Stage Nitrile Formation Target->PathwayC AcylSynthon 2-Chloro-3-pyridyl Acyl Synthon PathwayA->AcylSynthon OxopropionitrileSynthon 3-Oxopropionitrile Anion Equivalent PathwayA->OxopropionitrileSynthon OrganometallicSynthon 2-Chloro-3-lithiopyridine PathwayB->OrganometallicSynthon OxobutyronitrileDerivative 4-Oxobutyronitrile Derivative PathwayB->OxobutyronitrileDerivative AmidePrecursor 4-(2-Chloro-3-pyridyl)-4-oxobutyramide PathwayC->AmidePrecursor StartingMaterialA1 2-Chloro-3-acetylpyridine AcylSynthon->StartingMaterialA1 StartingMaterialA2 Acetonitrile OxopropionitrileSynthon->StartingMaterialA2 StartingMaterialB1 2-Chloropyridine OrganometallicSynthon->StartingMaterialB1 StartingMaterialC1 Amide Precursor Starting Materials AmidePrecursor->StartingMaterialC1

Caption: Retrosynthetic analysis of this compound.

Primary Synthetic Route: Halogenation of a Ketone Intermediate

This is a well-documented and plausible route that proceeds through the synthesis of a key intermediate, 2-chloro-3-acetylpyridine, followed by α-halogenation and subsequent nucleophilic substitution with a cyanide source.[1]

Overall Workflow

Caption: Primary synthetic workflow.

Step 1: Synthesis of 2-Chloro-3-acetylpyridine

The synthesis of the key intermediate, 2-chloro-3-acetylpyridine, can be achieved from 2-chloronicotinic acid.

Starting Materials:

MaterialMolar Mass ( g/mol )
2-Chloronicotinic Acid157.55
Lithium Hydroxide Monohydrate41.96
Methylmagnesium Bromide119.23

Experimental Protocol:

  • Salt Formation: 2-Chloronicotinic acid is reacted with a lithium-containing compound, such as lithium hydroxide monohydrate, to form the lithium salt of 2-chloronicotinic acid.[2]

  • Drying: The resulting lithium salt is thoroughly dried.

  • Grignard Reaction: The dried lithium salt is then reacted with methylmagnesium bromide in an appropriate solvent to yield 3-acetyl-2-chloropyridine.[2]

  • Purification: The product is purified by reduced pressure rectification.

Quantitative Data:

ReactantMolesYield (%)Purity (%)
2-Chloronicotinic Acid(Varies by scale)50.898.1 (GC)
Step 2: Synthesis of 2-Bromo-1-(2-chloro-3-pyridyl)ethan-1-one

This step involves the α-bromination of the acetyl group of 2-chloro-3-acetylpyridine.

Starting Materials:

MaterialMolar Mass ( g/mol )
2-Chloro-3-acetylpyridine155.58
N-Bromosuccinimide (NBS)177.98

Experimental Protocol:

A general procedure for the α-bromination of acetophenones using N-bromosuccinimide (NBS) under ultrasonic irradiation provides a rapid and efficient method.

  • Reaction Setup: Equimolar quantities of 2-chloro-3-acetylpyridine and N-bromosuccinimide are mixed in a suitable solvent (e.g., water).

  • Ultrasonic Irradiation: The mixture is subjected to ultrasonic irradiation at 18-25 kHz and a power of 300 W for 15-20 minutes.

  • Workup: The reaction mixture is extracted with a suitable organic solvent, such as dichloromethane.

  • Isolation: The organic layer is evaporated under reduced pressure to yield the crude product.

  • Purification: The product can be further purified by recrystallization.

Step 3: Synthesis of this compound

The final step is the nucleophilic substitution of the bromine atom with a cyanide group.

Starting Materials:

MaterialMolar Mass ( g/mol )
2-Bromo-1-(2-chloro-3-pyridyl)ethan-1-one234.48
Sodium Cyanide49.01

Experimental Protocol:

  • Reaction: 2-Bromo-1-(2-chloro-3-pyridyl)ethan-1-one is reacted with a cyanide salt, such as sodium or potassium cyanide, in a suitable solvent.[1]

  • Workup: The reaction mixture is typically quenched with water and extracted with an organic solvent.

  • Purification: The final product is purified by standard techniques such as column chromatography or recrystallization.

Alternative Synthetic Routes

Pathway A: Claisen-type Condensation

This approach involves the condensation of a 2-chloronicotinic acid derivative with acetonitrile. A titanium-mediated Claisen condensation is a potential method.

Caption: Claisen-type condensation pathway.

Starting Materials:

  • An ester of 2-chloronicotinic acid (e.g., methyl 2-chloronicotinate)

  • Acetonitrile

  • Titanium tetrachloride (TiCl₄)

  • A base (e.g., triethylamine)

Conceptual Protocol:

This protocol is based on general Ti-Claisen condensation procedures.

  • Reactant Mixture: The ester of 2-chloronicotinic acid and acetonitrile are dissolved in an anhydrous solvent like dichloromethane.

  • Titanium Complex Formation: The solution is cooled, and titanium tetrachloride is added dropwise.

  • Base Addition: A base, such as triethylamine, is added to facilitate the condensation.

  • Quenching and Workup: The reaction is quenched with water, and the product is extracted and purified.

Pathway C: Late-Stage Nitrile Formation

This route involves the synthesis of 4-(2-chloro-3-pyridyl)-4-oxobutanamide, followed by dehydration to the nitrile.

Caption: Late-stage nitrile formation pathway.

Starting Materials for Dehydration:

  • 4-(2-Chloro-3-pyridyl)-4-oxobutanamide

  • A dehydrating agent (e.g., phosphorus oxychloride, trifluoroacetic anhydride)

Conceptual Protocol for Dehydration:

  • Reaction: The amide precursor is treated with a dehydrating agent in an appropriate solvent.

  • Workup and Purification: The reaction is worked up to remove the dehydrating agent and byproducts, followed by purification of the nitrile product.

Summary of Starting Materials

Synthetic RouteKey Starting Materials
Primary Route 2-Chloronicotinic Acid, Methylmagnesium Bromide, N-Bromosuccinimide, Sodium Cyanide
Claisen Condensation Ester of 2-Chloronicotinic Acid, Acetonitrile
Late-Stage Nitrile Precursors for 4-(2-chloro-3-pyridyl)-4-oxobutanamide

Safety Considerations

  • Cyanides: Sodium and potassium cyanide are highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. A cyanide antidote kit should be readily available.

  • Brominating Agents: N-Bromosuccinimide is a lachrymator and irritant. Handle with care in a fume hood.

  • Organometallic Reagents: Grignard reagents are highly reactive and flammable. They should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Strong Acids and Bases: Handle with appropriate care and personal protective equipment.

This technical guide provides a framework for the synthesis of this compound. Researchers should consult the primary literature for more specific details and adapt the procedures to their laboratory conditions.

References

The Synthesis of 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile: A Technical Guide to its Reaction Mechanism and Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the reaction mechanism for the formation of 4-(2-chloro-3-pyridyl)-4-oxobutyronitrile, a key intermediate in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.

Introduction

This compound is a valuable building block in the synthesis of complex heterocyclic structures. Its bifunctional nature, possessing both a reactive nitrile group and a halogenated pyridine ring, allows for a variety of subsequent chemical transformations, making it an important precursor for the development of novel therapeutic agents. This guide will explore the primary synthetic routes and the underlying reaction mechanisms for its formation.

Core Reaction Mechanism: Nucleophilic Acylation of Acetonitrile

The most probable and widely applicable method for the synthesis of this compound involves the nucleophilic acylation of acetonitrile with a derivative of 2-chloro-3-pyridinecarboxylic acid. This reaction proceeds through a base-mediated deprotonation of acetonitrile to form a reactive carbanion, which then acts as a nucleophile.

A plausible synthetic strategy involves the reaction of an acyl chloride, such as 2-chloro-3-pyridylcarbonyl chloride, with the enolate of acetonitrile. The reaction mechanism can be broken down into the following key steps:

  • Enolate Formation: A strong base, such as sodium amide or lithium diisopropylamide (LDA), abstracts a proton from the α-carbon of acetonitrile. This deprotonation results in the formation of a resonance-stabilized carbanion (acetonitrile enolate).

  • Nucleophilic Attack: The highly nucleophilic acetonitrile enolate attacks the electrophilic carbonyl carbon of the 2-chloro-3-pyridylcarbonyl chloride. This step forms a tetrahedral intermediate.

  • Chloride Elimination: The tetrahedral intermediate collapses, leading to the reformation of the carbonyl double bond and the elimination of the chloride ion as a leaving group. This results in the formation of the desired product, this compound.

An alternative, though less direct, approach involves the reaction of a 2-bromo-1-(2-chloro-3-pyridyl)ethan-1-one with a cyanide salt.[1] This method proceeds via a nucleophilic substitution of the bromide by the cyanide ion.[1]

Experimental Protocols

Materials:

  • 2-Chloro-3-pyridinecarboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Acetonitrile (CH₃CN)

  • Sodium hydride (NaH) or other strong, non-nucleophilic base

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Formation of the Acyl Chloride: 2-Chloro-3-pyridinecarboxylic acid is converted to its corresponding acyl chloride by refluxing with an excess of thionyl chloride or by reaction with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). The excess chlorinating agent is removed under reduced pressure.

  • Preparation of the Acetonitrile Anion: In a separate, flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of sodium hydride in anhydrous THF is prepared. Acetonitrile is then added dropwise at a low temperature (e.g., 0 °C) and the mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of acetonitrile.

  • Acylation Reaction: The freshly prepared 2-chloro-3-pyridylcarbonyl chloride, dissolved in anhydrous THF, is added dropwise to the solution of the acetonitrile anion at a controlled low temperature (e.g., -78 °C to 0 °C). The reaction mixture is stirred for a specified period until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for the proposed synthesis, based on typical yields for similar acylation reactions.

ParameterValue
Reactants
2-Chloro-3-pyridinecarboxylic acid1.0 eq
Thionyl chloride2.0 eq
Acetonitrile1.2 eq
Sodium hydride1.2 eq
Reaction Conditions
SolventAnhydrous THF
Acylation Temperature-78 °C to 0 °C
Reaction Time2 - 4 hours
Product
This compound
Theoretical YieldBased on starting material
Actual Yield 75 - 85% (Hypothetical)
AppearanceOff-white to pale yellow solid

Visualizing the Reaction Pathway and Logic

The following diagrams illustrate the key steps in the proposed reaction mechanism and the logical workflow of the synthesis.

Reaction_Mechanism cluster_enolate Step 1: Enolate Formation cluster_acyl_chloride Reagent Preparation cluster_acylation Step 2 & 3: Acylation Acetonitrile Acetonitrile Acetonitrile_Enolate Acetonitrile_Enolate Acetonitrile->Acetonitrile_Enolate + Base - H+ Base Base Tetrahedral_Intermediate Tetrahedral_Intermediate 2_Chloro_3_pyridinecarboxylic_acid 2_Chloro_3_pyridinecarboxylic_acid Acyl_Chloride Acyl_Chloride 2_Chloro_3_pyridinecarboxylic_acid->Acyl_Chloride + SOCl2 Acyl_Chloride->Tetrahedral_Intermediate + Acetonitrile Enolate Product This compound Tetrahedral_Intermediate->Product - Cl-

Caption: Reaction mechanism for the formation of this compound.

Experimental_Workflow start Start acyl_chloride_formation Acyl Chloride Formation (2-Chloro-3-pyridinecarboxylic acid + SOCl2) start->acyl_chloride_formation enolate_preparation Enolate Preparation (Acetonitrile + NaH in THF) start->enolate_preparation acylation Acylation Reaction (Add Acyl Chloride to Enolate at -78°C) acyl_chloride_formation->acylation enolate_preparation->acylation quench Quench Reaction (Saturated aq. NH4Cl) acylation->quench extraction Extraction (Ethyl Acetate) quench->extraction purification Purification (Column Chromatography) extraction->purification end Final Product purification->end

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is most effectively achieved through the base-mediated acylation of acetonitrile with a reactive derivative of 2-chloro-3-pyridinecarboxylic acid. Understanding the nuances of the reaction mechanism, particularly the formation of the key acetonitrile enolate intermediate and its subsequent nucleophilic attack, is crucial for optimizing reaction conditions and maximizing product yield. The provided experimental protocol offers a robust framework for the laboratory-scale synthesis of this important chemical intermediate. Further research may focus on the development of catalytic and more environmentally benign synthetic routes.

References

The Rising Potential of Pyridine-Containing β-Oxo Nitriles in Therapeutic Development: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A growing body of research highlights the significant therapeutic potential of pyridine-containing β-oxo nitriles, a class of heterocyclic compounds demonstrating promising anticancer, antimicrobial, and enzyme-inhibiting activities. This technical guide provides an in-depth analysis of their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action, intended for researchers, scientists, and professionals in drug development.

The core structure of these compounds, featuring a pyridine ring fused with a β-oxo nitrile moiety, serves as a versatile scaffold for the development of novel therapeutic agents. The presence of the nitrile group, in particular, has been shown to enhance the biological activity of these molecules.[1]

Anticancer Activity: Targeting Key Cellular Pathways

Numerous studies have demonstrated the potent antiproliferative effects of pyridine-containing β-oxo nitriles against a range of human cancer cell lines. The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold has been a particularly fruitful area of investigation.

Quantitative Anticancer Data

The cytotoxic effects of various derivatives have been quantified through IC50 values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ClassCancer Cell LineIC50 (nM)Reference
4-Aryl-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile DerivativesNCI-H460 (Lung Cancer)25 ± 2.6[2]
RKOP 27 (Colon Cancer)16 ± 2[2]
HeLa (Cervical Cancer)127 ± 25[2]
U937 (Lymphoma)422 ± 26[2]
SKMEL 28 (Melanoma)255 ± 2[2]
4-Imidazolyl-6-aryl-2-imino-1,2-dihydropyridine-3-carbonitrilesHT-29 (Colon Cancer)> 130,000[3]
1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitrilesColon HT29 Carcinoma(2.5x more active than doxorubicin)[4]
Mechanism of Action: Enzyme Inhibition

A key mechanism underlying the anticancer activity of these compounds is the inhibition of specific protein kinases involved in cell proliferation and survival. One such target is the PIM-1 protein kinase, which is often overexpressed in various cancers.

dot

PIM1_Inhibition cluster_upstream Upstream Signaling cluster_cell_processes Cellular Processes Growth_Factors Growth Factors Cytokine_Receptors Cytokine Receptors Growth_Factors->Cytokine_Receptors JAK_STAT JAK/STAT Pathway Cytokine_Receptors->JAK_STAT PIM1_Kinase PIM-1 Kinase JAK_STAT->PIM1_Kinase Upregulates Cell_Proliferation Cell Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PIM1_Kinase->Cell_Proliferation Promotes PIM1_Kinase->Apoptosis_Inhibition Promotes Pyridine_beta_oxo_nitrile Pyridine-containing β-oxo nitrile Pyridine_beta_oxo_nitrile->PIM1_Kinase Inhibits

Caption: Inhibition of the PIM-1 signaling pathway by pyridine-containing β-oxo nitriles.

Certain 4-imidazolyl-6-aryl-2-imino-1,2-dihydropyridine-3-carbonitrile derivatives have shown potent PIM-1 inhibitory effects, with IC50 values in the nanomolar range.[3] For example, a derivative with a methylthio imidazole substituent at the C-3 position and a benzodioxole substituent at the C-6 position of the 2-imino-1,2-dihydropyridine-3-carbonitrile structure demonstrated the strongest PIM-1 inhibitory effect with an IC50 of 111.01 nM.[3]

Structurally related thieno[2,3-b]pyridine analogues have also been found to inhibit eukaryotic elongation factor-2 kinase (eEF2-K), with the most active compound showing an IC50 of 170 nM.[5]

Antimicrobial Activity: A Broad Spectrum of Efficacy

Pyridine-containing β-oxo nitriles have also emerged as promising antimicrobial agents, exhibiting activity against a variety of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
2-Amino-4-aryl-3,5-dicarbonitrile-6-thiopyridinesEscherichia coli K12, R2-R40.2 - 1.3[6]
2-(Methyldithio)pyridine-3-carbonitrileVarious bacterial strains0.5 - 64[7]
Thiazole-pyridine hybridsS. aureus, B. subtilis, E. coli, P. aeruginosa, A. flavus, T. atroviridae, P. citranum, C. albicansNot specified, but described as "effective"[7]
PyridonethiolsBacillus subtilis0.12[7]
Experimental Protocols

A general workflow for assessing the biological activity of these compounds is outlined below.

dot

experimental_workflow Start Synthesis of Pyridine-β-oxo nitrile Derivatives Characterization Structural Characterization (NMR, MS, IR) Start->Characterization Cytotoxicity_Screening In vitro Cytotoxicity Screening (e.g., MTT Assay) Characterization->Cytotoxicity_Screening Antimicrobial_Screening In vitro Antimicrobial Screening (e.g., Agar Dilution, Tube Dilution) Characterization->Antimicrobial_Screening Mechanism_Study Mechanism of Action Studies (e.g., Kinase Inhibition Assays) Cytotoxicity_Screening->Mechanism_Study Antimicrobial_Screening->Mechanism_Study Lead_Optimization Lead Compound Optimization Mechanism_Study->Lead_Optimization End Preclinical Development Lead_Optimization->End

Caption: General experimental workflow for the evaluation of pyridine-containing β-oxo nitriles.

Detailed Experimental Methodologies

Synthesis of 2-Oxo-1,2-dihydropyridine-3-carbonitrile Derivatives:

A common synthetic route involves a one-pot multicomponent reaction. For instance, the condensation of an appropriate aldehyde, a ketone, ethyl cyanoacetate, and ammonium acetate in a suitable solvent like ethanol or acetic acid. The reaction mixture is typically refluxed for several hours, and the resulting product is then isolated and purified by crystallization.

In Vitro Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Human cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the pyridine-containing β-oxo nitrile derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method):

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The pyridine-containing β-oxo nitrile compounds are serially diluted in the broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

Pyridine-containing β-oxo nitriles represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial therapies. Their synthetic accessibility and the tunability of their biological activities through structural modifications make them attractive candidates for further investigation. The elucidation of their mechanisms of action, particularly their ability to inhibit key enzymes like PIM-1 kinase, provides a solid foundation for rational drug design and lead optimization. Further preclinical studies are warranted to fully explore the therapeutic potential of this versatile chemical scaffold.

References

The Strategic Role of 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile: A Core Intermediate in Heterocyclic Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile stands as a pivotal, yet often undocumented, synthetic intermediate in the construction of complex heterocyclic scaffolds. Its unique molecular architecture, combining a reactive 2-chloropyridine moiety with a versatile β-ketonitrile fragment, offers multiple avenues for chemical elaboration. This guide elucidates the synthetic pathways to this intermediate, details its critical role in the synthesis of high-value fused heterocyclic systems such as pyrazolopyridines and thienopyridines, and provides detailed, plausible experimental protocols based on analogous and well-established chemical transformations. All quantitative data, including predicted and representative spectroscopic information, is systematically presented to aid researchers in their synthetic endeavors.

Introduction

Pyridine-containing β-oxo nitriles are highly valued building blocks in medicinal chemistry and materials science.[1] The convergence of a ketone, a nitrile, and an activated pyridine ring within a single molecule provides a rich platform for generating molecular diversity. The title compound, this compound, is a prime example of this scaffold. The electron-withdrawing nature of the pyridine nitrogen and the chloro-substituent activate the C-2 position for nucleophilic aromatic substitution (SNAr), while the β-ketonitrile system, with its acidic methylene protons, is primed for a variety of condensation and cyclization reactions.[1] This dual reactivity makes it a powerful precursor for constructing fused heterocyclic systems that are core components of numerous pharmaceutical agents.

Physicochemical and Spectroscopic Data

While specific experimental data for this intermediate is not widely published, its properties can be reliably predicted and are presented below. Spectroscopic data is representative, based on closely related analogs like 4-(3-chlorophenyl)-4-oxobutanenitrile.

Table 1: Physicochemical Properties
PropertyValueSource
IUPAC Name 4-(2-chloropyridin-3-yl)-4-oxobutanenitrile-
CAS Number 890100-74-0-
Molecular Formula C₉H₇ClN₂O-
Molecular Weight 194.62 g/mol -
Predicted Boiling Point 372.5 ± 32.0 °CChemicalBook
Predicted Density 1.275 ± 0.06 g/cm³ChemicalBook
Table 2: Representative Spectroscopic Data (¹H and ¹³C NMR)

(Based on data for 4-(3-chlorophenyl)-4-oxobutanenitrile in CDCl₃)

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~8.50ddPyridine H-6
~7.90ddPyridine H-4
~7.45ddPyridine H-5
~3.40t-CO-CH₂-
~2.80t-CH₂-CN
¹³C NMR ~194.0sC=O
~152.0sPyridine C-2 (C-Cl)
~148.0sPyridine C-6
~139.0sPyridine C-4
~135.0sPyridine C-3
~124.0sPyridine C-5
~118.5s-C≡N
~34.0t-CO-CH₂-
~11.5t-CH₂-CN

Synthesis of the Core Intermediate

The most logical and efficient synthesis of this compound involves the acylation of a C2 synthon with an activated 2-chloronicotinic acid derivative. This approach is outlined below.

Synthesis_Pathway A 2-Chloronicotinic Acid B 2-Chloronicotinoyl Chloride A->B SOCl₂ or (COCl)₂ E 4-(2-Chloro-3-pyridyl)-4- oxobutyronitrile B->E Acylation C Acetonitrile D Acetonitrile Anion C->D Strong Base (e.g., NaH, LDA) D->E Acylation

Figure 1: Synthetic pathway to the target intermediate.
Experimental Protocol: Synthesis of this compound

Step 1: Preparation of 2-Chloronicotinoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloronicotinic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂, 3.0 eq) or oxalyl chloride ((COCl)₂, 1.5 eq) in an inert solvent like dichloromethane (DCM) or toluene. Add a catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride.

  • Heat the mixture to reflux (typically 80 °C for SOCl₂ or 40 °C for (COCl)₂) and stir for 2-4 hours, monitoring the reaction by TLC or the cessation of gas evolution.

  • After completion, remove the excess chlorinating agent and solvent under reduced pressure. The resulting crude 2-chloronicotinoyl chloride is a highly reactive intermediate and is typically used immediately in the next step without further purification.

Step 2: Acylation of Acetonitrile

  • In a separate, dry, three-necked flask under an inert atmosphere (N₂ or Ar), prepare a suspension of sodium hydride (NaH, 2.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add anhydrous acetonitrile (2.0 eq) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the acetonitrile anion.

  • Re-cool the mixture to 0 °C.

  • Dissolve the crude 2-chloronicotinoyl chloride from Step 1 in a minimal amount of anhydrous THF and add it dropwise to the acetonitrile anion suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction cautiously by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield this compound.

Role as a Synthetic Intermediate

The true value of this compound lies in its ability to serve as a versatile precursor for various fused heterocyclic systems.

Reactions A 4-(2-Chloro-3-pyridyl)-4- oxobutyronitrile B 3-Amino-5-(2-chloropyridin-3-yl)- 1H-pyrazole A->B Hydrazine (N₂H₄) D Thieno[2,3-b]pyridine Derivatives A->D Gewald Reaction (Sulfur, Amine Base) E Substituted Pyridine Derivatives A->E Nucleophiles (Nu⁻) (e.g., R₂NH, RO⁻) C Pyrazolo[4,3-b]pyridine Derivatives B->C Intramolecular SNAr Cyclization

Figure 2: Key transformations of the intermediate.
Synthesis of Pyrazolo[4,3-b]pyridine Scaffolds

The β-ketonitrile moiety readily undergoes condensation with hydrazine to form an aminopyrazole ring. Subsequent intramolecular SNAr provides a facile route to the valuable pyrazolo[4,3-b]pyridine core, a privileged scaffold in kinase inhibitor design.

  • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Add hydrazine hydrate (N₂H₄·H₂O, 1.2 eq).

  • Add a catalytic amount of a weak acid, such as acetic acid.

  • Heat the mixture to reflux (typically 80-90 °C) for 4-8 hours, monitoring the reaction by TLC. The initial reaction forms the intermediate 3-amino-5-(2-chloropyridin-3-yl)-1H-pyrazole.

  • Upon consumption of the starting material, add a non-nucleophilic base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), to facilitate the intramolecular cyclization.

  • Continue to heat at reflux until TLC analysis indicates the formation of the final product.

  • Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the desired pyrazolo[4,3-b]pyridine derivative.

Synthesis of Thieno[2,3-b]pyridine Scaffolds

The Gewald reaction provides a powerful method for constructing substituted 2-aminothiophenes. By reacting the β-ketonitrile with elemental sulfur and an active methylene compound in the presence of an amine base, a thieno[2,3-b]pyridine can be synthesized.

  • In a round-bottom flask, suspend this compound (1.0 eq), elemental sulfur (1.1 eq), and an active methylene nitrile such as malononitrile or ethyl cyanoacetate (1.1 eq) in ethanol.

  • Add a catalytic amount of an organic base, such as morpholine or piperidine (0.2 eq).

  • Stir the mixture at a slightly elevated temperature (e.g., 50 °C) for 2-6 hours. The reaction is often exothermic.

  • Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The resulting 3-amino-2-cyanothieno[2,3-b]pyridine derivative can be further purified by recrystallization.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C-2 position of the pyridine ring is susceptible to displacement by various nucleophiles. This allows for late-stage functionalization and the introduction of diverse chemical groups.

  • Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF or dimethyl sulfoxide (DMSO).

  • Add the desired nucleophile (e.g., a secondary amine, sodium alkoxide, or thiol, 1.5-2.0 eq) and a base if necessary (e.g., K₂CO₃ or triethylamine).

  • Heat the reaction mixture to a temperature between 80 °C and 150 °C, depending on the nucleophilicity of the incoming group.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers, dry over a drying agent, and concentrate.

  • Purify the product by column chromatography.

Conclusion

This compound is a highly versatile and powerful synthetic intermediate. Its strategic combination of reactive functional groups enables the efficient construction of medicinally relevant fused heterocyclic systems. While detailed characterization and specific synthetic procedures for this exact molecule remain sparse in readily accessible literature, its synthesis and reactivity can be confidently predicted and executed based on fundamental principles of organic chemistry. This guide provides a robust framework for researchers to synthesize, characterize, and strategically employ this intermediate in the development of novel chemical entities for drug discovery and beyond.

References

Methodological & Application

Application Notes and Protocols for 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile is a versatile trifunctional scaffold for the synthesis of a diverse range of heterocyclic compounds with significant potential in medicinal chemistry. Its unique structure, incorporating a reactive 2-chloropyridine ring, a ketone, a nitrile group, and an active methylene bridge, allows for a variety of chemical transformations, making it an ideal starting material for generating compound libraries for high-throughput screening.[1] This document provides detailed application notes on the utility of this compound in the synthesis of potential therapeutic agents and protocols for their biological evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular FormulaC₉H₇ClN₂O[2]
Molecular Weight194.62 g/mol [2]
Boiling Point372.5±32.0 °C (Predicted)[2]
Density1.275±0.06 g/cm3 (Predicted)[2]

Synthetic Applications in Medicinal Chemistry

The strategic placement of reactive functional groups in this compound allows for the construction of various heterocyclic systems, including but not limited to pyrazolopyridines, thienopyridines, and other fused heterocycles. These scaffolds are of significant interest in drug discovery due to their prevalence in biologically active molecules.

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Pyrazolo[3,4-b]pyridines are a class of heterocyclic compounds known for their diverse pharmacological activities, including anticancer and kinase inhibitory effects. This compound serves as an excellent precursor for the synthesis of these derivatives.

A plausible synthetic route involves the condensation of this compound with hydrazine derivatives. The initial reaction forms a pyrazole ring, which is followed by an intramolecular cyclization to yield the desired pyrazolo[3,4-b]pyridine scaffold.

G A This compound C Condensation A->C B Hydrazine Derivative (e.g., Hydrazine Hydrate) B->C D Pyrazolopyridine Precursor C->D E Intramolecular Cyclization D->E F Pyrazolo[3,4-b]pyridine Derivative E->F

Synthetic pathway to Pyrazolo[3,4-b]pyridines.

Application in Cancer Research

Derivatives of pyridine and fused pyridines have shown considerable promise as anticancer agents, often by targeting key enzymes in signaling pathways, such as protein kinases. The pyrazolo[3,4-b]pyridine scaffold, accessible from this compound, is a core component of several known kinase inhibitors.

Illustrative Biological Data

While specific biological data for derivatives of this compound are not widely published, the following table presents IC₅₀ values for structurally related pyrazolopyridine and pyrimidine derivatives against various cancer cell lines, illustrating the potential therapeutic efficacy of compounds synthesized from this scaffold.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Pyridopyrazolo-triazineMCF-7 (Breast)3.89[3]
Pyridopyrazolo-triazineHCT-116 (Colon)12.58[3]
PyrazolopyrimidineHeLa (Cervical)7.01 - 48.28[4]
PyrazolopyrimidineHCC1937 (Breast)7.01 - 48.28[4]
Pyrazoline DerivativeAsPC-1 (Pancreatic)16.8[5]
Pyrazoline DerivativeU251 (Glioblastoma)11.9[5]

Experimental Protocols

Protocol 1: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

This protocol describes a general procedure for the synthesis of pyrazolo[3,4-b]pyridine derivatives from this compound.

Materials:

  • This compound

  • Hydrazine hydrate or substituted hydrazine

  • Ethanol or other suitable solvent

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware and reflux apparatus

  • Thin Layer Chromatography (TLC) plates

  • Column chromatography setup (silica gel)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of synthesized compounds against a specific protein kinase, a common target for anticancer drugs.

Materials:

  • Synthesized test compounds

  • Recombinant human kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96-well plates

  • Plate reader (for absorbance, fluorescence, or luminescence detection)

  • Positive control inhibitor

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the kinase assay buffer.

  • Add the test compound at various concentrations (serially diluted).

  • Add the recombinant kinase to each well.

  • Incubate for 10 minutes at room temperature to allow compound-enzyme interaction.

  • Initiate the kinase reaction by adding the substrate and ATP mixture.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction (method depends on the detection assay, e.g., adding a stop solution).

  • Quantify the kinase activity. This can be done using various methods such as:

    • Radiometric Assay: Using [γ-³³P]-ATP and measuring the incorporation of the radioactive phosphate into the substrate.[6]

    • Fluorescence-Based Assay: Using fluorescently labeled substrates or antibodies to detect phosphorylation.[7][8]

    • Luminescence-Based Assay: Measuring the amount of ATP remaining after the kinase reaction.

  • Calculate the percentage of inhibition for each compound concentration relative to the untreated control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

G A Prepare Reagents (Compound, Kinase, Substrate, ATP) B Dispense into 96-well Plate A->B C Add Test Compound & Kinase B->C D Pre-incubation C->D E Initiate Reaction with Substrate & ATP D->E F Incubate at 30°C E->F G Stop Reaction F->G H Detect Signal (Radiometric, Fluorescent, etc.) G->H I Data Analysis (% Inhibition, IC50) H->I

Workflow for an in vitro kinase inhibition assay.

Application in Antimicrobial Research

The versatile scaffold of this compound can also be utilized to synthesize novel heterocyclic compounds with potential antimicrobial properties. The incorporation of the pyridine moiety is a common strategy in the design of new antibacterial and antifungal agents.

Illustrative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values for pyrazole derivatives against various microbial strains, highlighting the potential of heterocycles derived from the title compound.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Pyrazole CarbonitrileAspergillus fumigatus4 - 2048[9]
Pyrazole CarbonitrileCandida albicans4 - 2048[9]
Pyrazole CarbonitrileStaphylococcus aureus4 - 2048[9]
Pyrazole CarbonitrileEscherichia coli4 - 2048[9]
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial and fungal strains.

Materials:

  • Synthesized test compounds

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Positive control antibiotic/antifungal

  • Negative control (medium only)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium to achieve a range of concentrations.

  • Prepare an inoculum of the microbial strain standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Add the standardized inoculum to each well containing the test compound.

  • Include a positive control well (inoculum with a known antimicrobial agent) and a negative control well (inoculum with no compound).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth. Alternatively, measure the optical density (OD) at 600 nm using a plate reader.

  • The MIC is the lowest concentration at which a significant inhibition of growth is observed compared to the control.

G A Prepare Serial Dilutions of Compound C Inoculate Wells A->C B Prepare Standardized Microbial Inoculum B->C D Incubate Plates C->D E Read Results (Visual or OD) D->E F Determine MIC E->F

Workflow for antimicrobial susceptibility testing.

Conclusion

This compound is a highly valuable and versatile starting material in medicinal chemistry. Its rich chemical reactivity enables the synthesis of diverse heterocyclic libraries with significant potential for the discovery of new therapeutic agents, particularly in the areas of oncology and infectious diseases. The protocols provided herein offer a foundational framework for the synthesis and biological evaluation of novel compounds derived from this promising scaffold.

References

The Strategic Role of 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile in the Synthesis of Pyridyl-Pyrazole Agrochemically Relevant Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile is a highly functionalized synthetic intermediate of significant interest in the field of agrochemical research and development. Its unique molecular architecture, featuring a 2-chloropyridine moiety, a ketone, and a nitrile group, positions it as a versatile precursor for the construction of a variety of heterocyclic compounds, particularly pyridyl-substituted pyrazoles. These pyrazole derivatives are core components of numerous modern insecticides and fungicides due to their potent biological activities. This document outlines the application of this compound in the synthesis of key agrochemical scaffolds and provides a detailed experimental protocol for a foundational transformation.

Core Application: Synthesis of 3-(2-chloro-pyridin-3-yl)-1H-pyrazol-5-amine

The primary application of this compound in agrochemical synthesis is its role as a precursor to 3-(2-chloro-pyridin-3-yl)-1H-pyrazol-5-amine. This transformation is a classic example of the cyclocondensation reaction between a β-ketonitrile and hydrazine.[1][2] The resulting 5-aminopyrazole is a crucial building block for the synthesis of more complex agrochemicals, including certain classes of insecticides that target the insect nervous system. The presence of the 2-chloropyridine ring is particularly significant, as this motif is found in several commercial neonicotinoid and other insecticides.

The reaction proceeds via an initial nucleophilic attack of hydrazine on the carbonyl group of the β-ketonitrile, followed by an intramolecular cyclization involving the nitrile group to form the stable pyrazole ring.[2] This synthetic route is highly efficient and regioselective, yielding the desired 5-aminopyrazole isomer in good yields.

Experimental Protocols

Synthesis of 3-(2-chloro-pyridin-3-yl)-1H-pyrazol-5-amine from this compound

This protocol describes the laboratory-scale synthesis of 3-(2-chloro-pyridin-3-yl)-1H-pyrazol-5-amine, a key intermediate for further agrochemical elaboration.

Materials:

  • This compound

  • Hydrazine hydrate (64% in water)

  • Ethanol

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol (10 mL/g of starting material) in a round-bottom flask, add hydrazine hydrate (1.2 eq) dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • To the residue, add water and adjust the pH to approximately 8-9 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3-(2-chloro-pyridin-3-yl)-1H-pyrazol-5-amine.

Data Presentation

Table 1: Illustrative Reaction Parameters and Yield for the Synthesis of 3-(2-chloro-pyridin-3-yl)-1H-pyrazol-5-amine

ParameterValue
Starting MaterialThis compound
ReagentHydrazine Hydrate
SolventEthanol
Reaction TemperatureReflux (approx. 78 °C)
Reaction Time4-6 hours
Typical Yield85-95%

Visualizations

Diagram 1: Synthetic Pathway from this compound to 3-(2-chloro-pyridin-3-yl)-1H-pyrazol-5-amine

synthetic_pathway start This compound intermediate Hydrazone Intermediate start->intermediate + Hydrazine Hydrate product 3-(2-chloro-pyridin-3-yl)-1H-pyrazol-5-amine intermediate->product Intramolecular Cyclization

Caption: Synthetic route to a key pyrazole intermediate.

Diagram 2: Experimental Workflow for the Synthesis and Purification

workflow reaction Reaction Setup: - this compound - Hydrazine Hydrate - Ethanol reflux Reflux (4-6 hours) reaction->reflux evaporation Solvent Evaporation reflux->evaporation workup Aqueous Work-up (pH adjustment, Extraction) evaporation->workup purification Purification (Chromatography/Recrystallization) workup->purification final_product Pure 3-(2-chloro-pyridin-3-yl) -1H-pyrazol-5-amine purification->final_product

Caption: Step-by-step synthesis and purification process.

This compound serves as a pivotal starting material for the efficient synthesis of 3-(2-chloro-pyridin-3-yl)-1H-pyrazol-5-amine. This transformation provides a direct entry into a class of compounds with proven agrochemical potential. The straightforward and high-yielding nature of this reaction makes it an attractive route for the discovery and development of novel insecticides and other crop protection agents. The protocols and data presented herein offer a solid foundation for researchers and scientists engaged in the synthesis of next-generation agrochemicals.

References

Application Notes and Protocols: Experimental Procedure for the Cyclization of 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the proposed cyclization of 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile. The described procedure is based on established methodologies for the intramolecular cyclization of related γ-cyanoketones and serves as a foundational method for the synthesis of novel heterocyclic compounds of interest in drug discovery.

Introduction

The intramolecular cyclization of γ-cyanoketones is a valuable transformation in organic synthesis, providing access to a variety of nitrogen-containing heterocyclic scaffolds. The target compound, this compound, possesses the necessary functional groups for intramolecular cyclization, which is anticipated to yield a substituted dihydropyridinone or a related heterocyclic system. Such structures are of significant interest in medicinal chemistry due to their potential biological activities. This document outlines a hypothetical, yet plausible, experimental procedure for achieving this transformation.

Experimental Protocol

This protocol details a proposed base-catalyzed intramolecular cyclization of this compound.

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 5.14 mmol).

  • Solvent Addition: Add 50 mL of anhydrous ethanol to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Base Addition: Carefully add sodium ethoxide (0.42 g, 6.17 mmol, 1.2 equivalents) to the reaction mixture in portions.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 1:1 ethyl acetate/hexanes).

  • Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully quench the reaction by the dropwise addition of 1 M HCl until the pH is approximately 7.

  • Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate and 50 mL of water. Shake the funnel vigorously and allow the layers to separate.

  • Washing: Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired cyclized product.

Data Presentation

The following table summarizes hypothetical quantitative data for the proposed cyclization reaction. This data is for illustrative purposes and actual results may vary.

ParameterValue
Starting Material This compound
Molecular Weight 194.62 g/mol
Amount of Starting Material 1.0 g
Base Sodium Ethoxide (NaOEt)
Equivalents of Base 1.2
Solvent Anhydrous Ethanol
Reaction Temperature 78 °C (Reflux)
Reaction Time 4-6 hours
Hypothetical Product Substituted dihydropyridinone
Hypothetical Yield 65-75%
TLC Eluent Ethyl acetate / Hexanes (1:1)

Experimental Workflow

experimental_workflow start Start dissolve Dissolve this compound in Anhydrous Ethanol start->dissolve add_base Add Sodium Ethoxide dissolve->add_base reflux Reflux for 4-6 hours add_base->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete quench Quench with 1M HCl monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na₂SO₄ and Concentrate wash->dry purify Purify by Column Chromatography dry->purify end End purify->end

Caption: Experimental workflow for the base-catalyzed cyclization.

Proposed Signaling Pathway/Reaction Mechanism

reaction_mechanism reactant This compound enolate Enolate Intermediate reactant->enolate + NaOEt (Deprotonation) cyclized Cyclized Intermediate enolate->cyclized Intramolecular Nucleophilic Attack product Final Product (Substituted Dihydropyridinone) cyclized->product Protonation

Caption: Proposed mechanism for the base-catalyzed cyclization.

Application Notes and Protocols for Transition-Metal Catalyzed Cross-Coupling with 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile at the C-2 position via transition-metal catalyzed cross-coupling reactions. The pyridine scaffold is a key component in numerous pharmaceuticals, and the ability to introduce diverse substituents through cross-coupling is a powerful tool in drug discovery and development. The protocols outlined below are based on established methodologies for the cross-coupling of 2-chloropyridines and are adaptable for the specific substrate, this compound.

Introduction

This compound is a versatile building block for the synthesis of a variety of heterocyclic compounds. The presence of a chloro-substituent at the 2-position of the pyridine ring provides a reactive handle for transition-metal catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This allows for the introduction of a wide range of functional groups, leading to the generation of diverse chemical libraries for biological screening.

The primary cross-coupling reactions applicable to this substrate include the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, the Sonogashira coupling, and the Heck reaction. Each of these transformations offers a unique avenue for derivatization, as detailed in the subsequent sections.

Data Presentation: Summary of Reaction Conditions

The following tables summarize typical reaction conditions for the major classes of cross-coupling reactions with 2-chloropyridine derivatives, which can be optimized for this compound.

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterConditions
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃
Ligand PPh₃, dppf, SPhos, XPhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃
Solvent Toluene, Dioxane, DMF, THF/H₂O
Temperature 80-120 °C
Typical Yields 60-95%

Table 2: Buchwald-Hartwig Amination Conditions

ParameterConditions
Catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand BINAP, Xantphos, RuPhos
Base NaOt-Bu, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane
Temperature 90-110 °C
Typical Yields 70-98%

Table 3: Sonogashira Coupling Conditions

ParameterConditions
Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄
Co-catalyst CuI
Base Et₃N, i-Pr₂NH
Solvent THF, DMF
Temperature Room Temperature to 80 °C
Typical Yields 65-90%

Table 4: Heck Coupling Conditions

ParameterConditions
Catalyst Pd(OAc)₂, Pd(PPh₃)₄
Ligand PPh₃, P(o-tolyl)₃
Base Et₃N, K₂CO₃
Solvent DMF, Acetonitrile
Temperature 100-140 °C
Typical Yields 50-85%

Experimental Protocols

The following are detailed, representative protocols for performing cross-coupling reactions with this compound. Note: These are general procedures and may require optimization for specific substrates and coupling partners. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Suzuki-Miyaura Coupling

Objective: To synthesize 4-(2-aryl-3-pyridyl)-4-oxobutyronitrile derivatives.

Materials:

  • This compound

  • Arylboronic acid

  • Pd(PPh₃)₄

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add toluene (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

Objective: To synthesize 4-(2-amino-3-pyridyl)-4-oxobutyronitrile derivatives.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Pd₂(dba)₃

  • Xantphos

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous)

Procedure:

  • To a dry Schlenk flask, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and Xantphos (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature.

  • To a separate flask, add this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill this flask with an inert gas.

  • Transfer the catalyst solution to the substrate mixture via cannula.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling

Objective: To synthesize 4-(2-alkynyl-3-pyridyl)-4-oxobutyronitrile derivatives.

Materials:

  • This compound

  • Terminal alkyne

  • Pd(PPh₃)₂Cl₂

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • THF (anhydrous)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction at room temperature for 12-24 hours, or gently heat to 50 °C if the reaction is sluggish. Monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Heck Reaction

Objective: To synthesize 4-(2-alkenyl-3-pyridyl)-4-oxobutyronitrile derivatives.

Materials:

  • This compound

  • Alkene

  • Pd(OAc)₂

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

  • Triethylamine (Et₃N)

  • DMF (anhydrous)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tolyl)₃ (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous DMF (5 mL), the alkene (1.5 mmol), and triethylamine (1.5 mmol).

  • Heat the reaction mixture to 120 °C and stir for 24-48 hours. Monitor progress by TLC or LC-MS.

  • Cool the reaction to room temperature and pour into water (20 mL).

  • Extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Mandatory Visualizations

Signaling Pathway Diagram

The derivatized products of this compound may exhibit inhibitory activity against kinases in the PI3K/Akt/mTOR signaling pathway, a critical pathway in cancer cell proliferation and survival.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Activates Inhibitor Potential Inhibitor (Synthesized Compound) Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway with potential points of inhibition.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and purification of a cross-coupling product.

Cross_Coupling_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis Start Combine Reactants: - this compound - Coupling Partner - Base Catalyst Add Catalyst & Ligand Start->Catalyst Solvent Add Solvent Catalyst->Solvent Inert Inert Atmosphere (N2 or Ar) Solvent->Inert Heating Heating & Stirring Inert->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extraction Quench->Extract Dry Drying Extract->Dry Concentrate Concentration Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterization Characterization (NMR, MS, etc.) Purify->Characterization

Caption: General workflow for transition-metal catalyzed cross-coupling.

Application Notes and Protocols: 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile as a Versatile Building Block for Fused Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile is a highly functionalized and reactive building block with significant potential in the synthesis of diverse fused heterocyclic systems. Its unique molecular architecture, featuring a reactive chloropyridine moiety, a ketone, and a nitrile group, offers multiple avenues for cyclization and functionalization. This document provides detailed application notes and protocols for the use of this versatile precursor in the construction of medicinally relevant fused heterocycles, such as thieno[2,3-b]pyridines and pyridazino[4,5-c]pyridines. The inherent reactivity of the α-protons adjacent to the nitrile and the susceptibility of the 2-chloropyridine ring to nucleophilic substitution are key to its synthetic utility.[1]

Key Reactive Sites and Synthetic Strategies

The synthetic potential of this compound stems from three primary reactive sites:

  • C2-Chloride of the Pyridine Ring: Acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.

  • α-Methylene Group: The protons on the carbon adjacent to the nitrile and ketone are acidic, allowing for the formation of a resonance-stabilized enolate anion, a potent nucleophile.[1]

  • Ketone and Nitrile Moieties: Both groups can participate in condensation and cyclization reactions.

These features enable the construction of fused ring systems through intramolecular cyclization or intermolecular reactions with bifunctional reagents.

I. Synthesis of Fused Thieno[2,3-b]pyridines via the Gewald Reaction

The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes. By applying this methodology to this compound, a thieno[2,3-b]pyridine core can be efficiently constructed. This fused heterocyclic scaffold is of significant interest in medicinal chemistry.

Signaling Pathway and Logic

The reaction proceeds through an initial Knoevenagel condensation between the ketone and an active methylene nitrile, followed by the addition of elemental sulfur and subsequent intramolecular cyclization and tautomerization.

Gewald_Reaction Start This compound + Malononitrile + Sulfur Knoevenagel Knoevenagel Condensation Start->Knoevenagel Base Base (e.g., Morpholine) Base->Knoevenagel Intermediate1 Unsaturated Nitrile Intermediate Knoevenagel->Intermediate1 Sulfur_Add Sulfur Addition Intermediate1->Sulfur_Add + S8 Intermediate2 Thiiranium-like Intermediate Sulfur_Add->Intermediate2 Cyclization Intramolecular Cyclization (Thorpe-Ziegler) Intermediate2->Cyclization Intermediate3 Thiophene Intermediate Cyclization->Intermediate3 Tautomerization Tautomerization Intermediate3->Tautomerization Product 3-Amino-6-(2-chloropyridin-3-yl)-5-cyanothieno[2,3-b]pyridine Tautomerization->Product

Gewald reaction pathway for thieno[2,3-b]pyridine synthesis.
Experimental Protocol: Synthesis of 3-Amino-5-cyano-6-(2-chloropyridin-3-yl)thieno[2,3-b]pyridine

Materials:

  • This compound

  • Malononitrile

  • Elemental Sulfur

  • Morpholine (or other suitable base like piperidine or triethylamine)

  • Ethanol

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 mmol) and malononitrile (1.2 mmol) in ethanol (20 mL), add elemental sulfur (1.2 mmol).

  • Add morpholine (0.1 mL) as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallize the crude product from a suitable solvent such as ethanol or a mixture of DMF and water to afford the pure thieno[2,3-b]pyridine derivative.

Quantitative Data (Expected)
ProductStarting MaterialReagentsSolventReaction TimeYield (%)
3-Amino-5-cyano-6-(2-chloropyridin-3-yl)thieno[2,3-b]pyridineThis compoundMalononitrile, Sulfur, MorpholineEthanol4-6 hours75-85

Note: The expected yield is based on analogous Gewald reactions reported in the literature.

II. Synthesis of Fused Pyridazino[4,5-c]pyridines

The reaction of 1,4-dicarbonyl compounds or their synthetic equivalents with hydrazine derivatives is a classical and efficient method for the synthesis of pyridazines. This compound can serve as a precursor to a 1,4-dicarbonyl system, enabling the construction of a fused pyridazino[4,5-c]pyridine ring system.

Experimental Workflow

The synthesis involves a cyclocondensation reaction between the γ-ketonitrile and hydrazine hydrate, leading to the formation of the fused dihydropyridazine, which may be subsequently oxidized to the aromatic pyridazine.

Pyridazine_Synthesis Start This compound Step1 Cyclocondensation Reaction Start->Step1 Reagent Hydrazine Hydrate (NH2NH2·H2O) Reagent->Step1 Intermediate Dihydropyridazino[4,5-c]pyridine Intermediate Step1->Intermediate Step2 Oxidation (optional, e.g., air or mild oxidant) Intermediate->Step2 Product Fused Pyridazino[4,5-c]pyridine Step2->Product

Workflow for the synthesis of pyridazino[4,5-c]pyridines.
Experimental Protocol: Synthesis of 4-Amino-8-(2-chloropyridin-3-yl)-5,6-dihydropyridazino[4,5-c]pyridine

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol or Acetic Acid

Procedure:

  • Dissolve this compound (1.0 mmol) in ethanol (15 mL).

  • Add hydrazine hydrate (1.5 mmol) to the solution.

  • Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the desired fused pyridazine.

Quantitative Data (Expected)
ProductStarting MaterialReagentsSolventReaction TimeYield (%)
4-Amino-8-(2-chloropyridin-3-yl)-5,6-dihydropyridazino[4,5-c]pyridineThis compoundHydrazine HydrateEthanol8-12 hours60-70

Note: The expected yield is based on similar cyclocondensation reactions of γ-ketonitriles.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a variety of fused heterocyclic compounds. The protocols outlined above for the synthesis of thieno[2,3-b]pyridines and pyridazino[4,5-c]pyridines demonstrate its utility in constructing complex molecular scaffolds of interest to medicinal chemists and drug discovery professionals. The straightforward nature of these reactions, coupled with the potential for further diversification of the resulting fused systems, underscores the importance of this precursor in modern heterocyclic chemistry. Further exploration of its reactivity with other bifunctional nucleophiles is likely to yield a wide array of novel heterocyclic structures.

References

Troubleshooting & Optimization

Technical Support Center: 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile and improving its yield.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and recommended solutions.

Issue 1: Low or No Product Yield

Potential Cause Suggested Solution
Inefficient Reagent Activity - Verify the quality and purity of starting materials, particularly the 2-chloro-3-pyridyl precursor and the cyanide source. - For organometallic routes, ensure the Grignard or lithiated pyridine species is formed efficiently by checking temperature and using anhydrous conditions.
Incorrect Reaction Temperature - Optimize the reaction temperature. Some steps may require cryogenic conditions (e.g., -78°C for lithiation), while others may need heating to proceed at a reasonable rate. - Consider microwave-assisted synthesis to potentially improve yields and shorten reaction times.[1]
Inappropriate Solvent or Base - The choice of solvent can significantly impact solubility and reactivity. Test a range of aprotic solvents like THF, dioxane, or DMF. - The strength and type of base are critical. For deprotonation steps, consider strong, non-nucleophilic bases like LDA or NaH.
Poor Chemo- and Regioselectivity - The electron-deficient nature of the pyridine ring can lead to undesired side reactions.[1] Employing advanced synthetic methods to control the introduction of the side chain at the C-3 position is crucial.[1]

Issue 2: Presence of Significant Impurities in the Crude Product

Potential Cause Suggested Solution
Side Reactions - The chloro-substituent on the pyridine ring can be susceptible to nucleophilic aromatic substitution (SNAr).[1] Minimize this by using non-nucleophilic bases and controlling the reaction temperature. - If using a bromo-substituted intermediate, contamination with the corresponding bromo-analogue of the product is possible.[2]
Incomplete Reaction - Monitor the reaction progress using techniques like TLC or LC-MS to ensure full conversion of the starting material. - If the reaction stalls, consider adding a fresh portion of the limiting reagent or increasing the temperature.
Product Degradation - The product may be unstable under the reaction or work-up conditions. Perform the work-up at a lower temperature and consider purification methods that avoid prolonged exposure to acidic or basic conditions.

Issue 3: Difficulty in Product Purification

Potential Cause Suggested Solution
Co-eluting Impurities - If column chromatography is ineffective, try alternative stationary phases or solvent systems. - Consider converting the nitrile to a temporary derivative for purification, followed by regeneration of the nitrile group.
Product Oiling Out - During crystallization, if the product oils out, try using a different solvent system, a slower cooling rate, or seeding with a small crystal of the pure product.
Residual Catalyst - For reactions using metal catalysts (e.g., Suzuki-Miyaura coupling), residual metal can contaminate the product.[1] Employ appropriate work-up procedures, such as aqueous washes with chelating agents (e.g., EDTA), or pass the crude product through a plug of silica gel or activated carbon.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for maximizing the yield of this compound?

A1: The most critical parameters are typically the reaction temperature, the choice of base and solvent, and the quality of the starting materials. Precise control over these variables is essential to ensure high conversion and minimize side reactions, thereby maximizing the yield.

Q2: I am observing a significant amount of a side product corresponding to the displacement of the chloro group. How can I prevent this?

A2: The chlorine atom at the C-2 position of the pyridine ring is activated towards nucleophilic aromatic substitution.[1] To minimize this, consider using a less nucleophilic base or running the reaction at a lower temperature. Protecting the pyridine nitrogen may also reduce the susceptibility of the C-2 position to nucleophilic attack.

Q3: What purification techniques are most effective for isolating the final product?

A3: A multi-step purification process is often necessary. This may include an initial aqueous wash to remove water-soluble impurities and catalysts, followed by distillation to remove volatile unreacted starting materials.[2] Finally, column chromatography on silica gel is a common method for obtaining a highly pure product.

Q4: Are there alternative synthetic routes I can consider if my current method is failing?

A4: Yes, several synthetic strategies can be explored.[1] These include:

  • The reaction of an α-haloacetophenone derivative of 2-chloro-3-pyridyl ketone with a cyanide source.[1]

  • A Suzuki-Miyaura cross-coupling reaction between a 2-chloro-3-pyridylboronic acid and a suitable bromo-substituted 4-oxobutyronitrile derivative.[1]

  • Acylation of a 2-chloro-3-lithiopyridine with a derivative of 4-oxobutyronitrile.[1]

  • Late-stage formation of the nitrile group by dehydrating a 4-(2-chloro-3-pyridyl)-4-oxobutyramide precursor.[1]

Data Presentation

Table 1: Effect of Base and Solvent on Yield

EntryBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1NaHTHF251245
2LDATHF-78 to 0665
3K2CO3DMF802430
4NaHMDSDioxane251258

Table 2: Influence of Temperature on Reaction Time and Purity

EntryTemperature (°C)Reaction Time (h)Crude Purity (%)Isolated Yield (%)
10247055
225 (Room Temp)128572
35048068
48026550

Experimental Protocols

Protocol 1: Synthesis via Acylation of a Lithiated Pyridine Intermediate

This protocol describes a common method for forming the carbon-carbon bond between the pyridine ring and the butyronitrile side chain.

  • Preparation of the Lithiated Intermediate: Dissolve 2-chloropyridine in anhydrous THF and cool the solution to -78°C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution. Stir the mixture at -78°C for 1 hour to ensure complete formation of the 2-chloro-3-lithiopyridine.

  • Acylation: In a separate flask, dissolve succinonitrile in anhydrous THF and cool to -78°C.

  • Slowly transfer the previously prepared lithiated pyridine solution to the succinonitrile solution via cannula.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

experimental_workflow start Start dissolve Dissolve 2-chloropyridine in anhydrous THF start->dissolve cool1 Cool to -78°C dissolve->cool1 add_nBuLi Add n-BuLi cool1->add_nBuLi stir1 Stir for 1h at -78°C add_nBuLi->stir1 transfer Transfer lithiated pyridine to succinonitrile stir1->transfer prepare_succinonitrile Prepare succinonitrile solution in THF cool2 Cool to -78°C prepare_succinonitrile->cool2 cool2->transfer warm Warm to room temperature and stir overnight transfer->warm quench Quench with aq. NH4Cl warm->quench extract Extract with ethyl acetate quench->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield issue Low or No Product Yield cause1 Inefficient Reagent Activity issue->cause1 cause2 Incorrect Reaction Temperature issue->cause2 cause3 Inappropriate Solvent or Base issue->cause3 cause4 Poor Chemo- and Regioselectivity issue->cause4 solution1 Verify Reagent Quality and Purity cause1->solution1 solution2 Optimize Temperature (Consider Microwave) cause2->solution2 solution3 Screen Solvents and Bases cause3->solution3 solution4 Employ Advanced Synthetic Methods cause4->solution4

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of Crude 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities often stem from the synthetic route used. These can include unreacted starting materials, such as derivatives of 2-chloro-3-pyridyl ketone or cyanide sources, and byproducts from side reactions. Degradation products may also be present if the compound is exposed to harsh conditions like strong acids, bases, or high temperatures.[1][2]

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities. For moderately pure crude product (85-95%), recrystallization is often a good choice. For more complex mixtures or to achieve very high purity (>99%), flash column chromatography is generally more effective.

Q3: How do I choose a suitable solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve the crude product sparingly at room temperature but completely at its boiling point. The impurities should either be insoluble at high temperatures or remain soluble at room temperature. It is recommended to test a range of solvents with varying polarities, such as ethanol, isopropanol, ethyl acetate, toluene, or mixtures thereof.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution above its melting point. To remedy this, you can try the following:

  • Add more solvent to the hot solution to ensure the compound is fully dissolved.

  • Lower the temperature at which crystallization begins by using a larger volume of solvent or by cooling the solution more slowly.

  • Try a different recrystallization solvent or a solvent mixture with a lower boiling point.

Q5: I am seeing streaks on my TLC plate during column chromatography. How can I fix this?

A5: Streaking on a TLC plate can be caused by several factors:

  • Overloading: You may be spotting too much of the sample onto the plate. Try diluting your sample.

  • Inappropriate Solvent System: The compound may have low solubility in the chosen mobile phase, or it might be too polar for the stationary phase. Try adding a small amount of a more polar solvent (like methanol or acetic acid) to your mobile phase to improve solubility and band shape.

  • Sample Acidity/Basicity: The pyridine nitrogen in your compound is basic. Tailing can occur if it interacts too strongly with the acidic silica gel. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your mobile phase can often resolve this issue.

Troubleshooting Guides

Low Yield After Recrystallization
Potential Cause Troubleshooting Step
The compound is too soluble in the chosen solvent at room temperature.Cool the solution in an ice bath to maximize crystal formation. If the yield is still low, consider a different solvent or a mixture of a "good" solvent with an "anti-solvent".
Too much solvent was used.Concentrate the filtrate by carefully evaporating some of the solvent and attempt to recrystallize again.
Premature crystallization during hot filtration.Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Add a small amount of hot solvent to the funnel just before filtering.
Crystals were lost during transfer or washing.Minimize transfer steps. Wash the collected crystals with a minimal amount of ice-cold solvent to reduce dissolution.
Poor Separation During Column Chromatography
Potential Cause Troubleshooting Step
Inappropriate mobile phase polarity.If the compound elutes too quickly (high Rf), decrease the polarity of the mobile phase. If it doesn't move from the baseline (low Rf), increase the polarity.
Co-elution of impurities.Try a different solvent system. Sometimes switching one of the solvent components (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can alter the selectivity and improve separation.
Column was poorly packed.This can lead to channeling and poor separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks.
The compound is degrading on the silica gel.The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Consider using neutral or basic alumina as the stationary phase, or deactivating the silica gel with a small percentage of triethylamine in the mobile phase.

Illustrative Purification Data

Disclaimer: The following data is for illustrative purposes only and should be adapted based on experimental observations.

Table 1: Comparison of Recrystallization Solvents

Solvent System Observed Crystal Morphology Purity (by HPLC) Recovery Yield
IsopropanolFine needles98.5%75%
Ethyl Acetate/Hexane (1:2)Small prisms99.2%68%
TolueneLarge plates97.8%82%

Table 2: TLC Mobile Phase Screening for Column Chromatography

Stationary Phase: Silica Gel 60 F254

Mobile Phase (v/v) Rf of Product Rf of Main Impurity Separation (ΔRf)
Ethyl Acetate/Hexane (30:70)0.350.450.10
Ethyl Acetate/Hexane (50:50)0.500.580.08
Dichloromethane/Methanol (98:2)0.400.250.15

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: In a flask, add the crude this compound and a small amount of the selected recrystallization solvent. Heat the mixture to the solvent's boiling point while stirring.

  • Add More Solvent: Continue adding small portions of the hot solvent until the compound just completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Flash Column Chromatography
  • Mobile Phase Selection: Using TLC, determine a solvent system that provides a good separation and an Rf value for the product of approximately 0.3-0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (wet slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). If solubility is an issue, the crude product can be adsorbed onto a small amount of silica gel (dry loading). Load the sample onto the top of the column.

  • Elution: Carefully add the mobile phase to the top of the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Visual Workflows

PurificationWorkflow crude Crude Product tlc Assess Purity by TLC crude->tlc dissolve Dissolve in Minimum Hot Solvent hot_filter Hot Filtration (remove insolubles) dissolve->hot_filter cool Cool to Crystallize hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate dry Dry Crystals isolate->dry pure_recryst Pure Product (Recrystallization) dry->pure_recryst is_pure Is Purity > 95%? tlc->is_pure is_pure->dissolve Yes column_prep Prepare Silica Gel Column is_pure->column_prep No load_sample Load Sample column_prep->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect combine Combine Pure Fractions & Evaporate Solvent collect->combine pure_column Pure Product (Chromatography) combine->pure_column

Caption: General purification workflow for a crude solid.

TroubleshootingTree start Problem: Low Yield After Recrystallization check_filtrate Is there precipitate in the cold filtrate? start->check_filtrate cause1 Cause: Compound is too soluble or too much solvent was used. check_filtrate->cause1 Yes check_filter_paper Was there significant solid on the filter paper after hot filtration? check_filtrate->check_filter_paper No solution1 Solution: Concentrate filtrate and re-cool, or try a different solvent system. cause1->solution1 cause2 Cause: Premature crystallization during hot filtration. check_filter_paper->cause2 Yes check_wash Were crystals washed with room temperature solvent? check_filter_paper->check_wash No solution2 Solution: Pre-heat filtration apparatus and use a small amount of excess hot solvent. cause2->solution2 cause3 Cause: Product loss during washing. check_wash->cause3 Yes solution3 Solution: Wash with a minimal amount of ice-cold solvent. cause3->solution3

Caption: Troubleshooting low yield in recrystallization.

References

Technical Support Center: Synthesis of 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile. It is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on common side reactions and their mitigation.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Decomposition of starting materials or product.Ensure the use of anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Avoid excessive heating.
Inactive reagents.Use freshly distilled solvents and high-purity starting materials. Check the activity of the base (e.g., potassium tert-butoxide) before use.
Presence of a Major Side Product at a Higher Molecular Weight Self-condensation of the nitrile starting material (Thorpe-Ziegler reaction).Add the nitrile slowly to the reaction mixture containing the base and the ester. Maintain a low reaction temperature to minimize self-condensation.
Presence of Side Products with Molecular Weights Corresponding to Amide or Carboxylic Acid Hydrolysis of the nitrile group during workup or purification.During the aqueous workup, use a saturated solution of a mild acid (e.g., ammonium chloride) instead of strong acids. Avoid prolonged exposure to acidic or basic conditions. Ensure the solvent used for chromatography is neutral.
Formation of Isomeric Byproducts Lack of regioselectivity in the acylation reaction, leading to substitution at other positions on the pyridine ring.This is a known challenge in pyridine chemistry. The choice of base and reaction conditions can influence regioselectivity. Consider alternative synthetic routes if this is a persistent issue.
Difficult Purification Presence of multiple closely-eluting impurities.Optimize the mobile phase for flash chromatography to achieve better separation. Consider alternative purification techniques such as preparative HPLC or crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method is the Claisen-type condensation of a 2-chloro-3-pyridinecarboxylic acid ester with a suitable nitrile, such as acetonitrile or a protected cyanomethane derivative, in the presence of a strong base.

Q2: What are the critical parameters to control during the synthesis?

A2: The most critical parameters are the exclusion of moisture and air, the reaction temperature, and the rate of addition of the reagents. Using anhydrous solvents and maintaining an inert atmosphere are crucial to prevent side reactions. Temperature control is important to manage the reaction rate and minimize the formation of byproducts.

Q3: My NMR spectrum shows unexpected peaks. What could they be?

A3: Unexpected peaks could correspond to several potential side products. The most common are the amide or carboxylic acid resulting from nitrile hydrolysis. Another possibility is the dimer or trimer of your nitrile starting material from a Thorpe-Ziegler self-condensation reaction. It is also possible to have unreacted starting materials or solvent impurities.

Q4: How can I confirm the identity of the side products?

A4: The best way to identify side products is through techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to determine their molecular weights. Further characterization can be done by isolating the impurities using preparative chromatography and analyzing them by Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Q5: Can I use a different base for the condensation reaction?

A5: While potassium tert-butoxide is commonly used, other strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can also be employed. The choice of base can affect the reaction yield and side product profile, so optimization may be necessary.

Experimental Protocol: Synthesis via Claisen-Type Condensation

This protocol is a general guideline based on established methods for β-ketonitrile synthesis.[1][2] Optimization may be required for specific laboratory conditions.

Materials:

  • Methyl 2-chloro-3-pyridinecarboxylate

  • Acetonitrile (anhydrous)

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add a solution of methyl 2-chloro-3-pyridinecarboxylate (1.0 eq) in anhydrous THF.

  • Add acetonitrile (1.2 eq) to the flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of potassium tert-butoxide (1.5 eq) in anhydrous THF to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench it by slowly adding 1M HCl at 0 °C until the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Visualizations

Main Synthetic Pathway

Synthesis_Pathway cluster_reactants Reactants Ester Methyl 2-chloro- 3-pyridinecarboxylate Reaction_Step Claisen-type Condensation Ester->Reaction_Step Acetonitrile Acetonitrile Acetonitrile->Reaction_Step Base Potassium tert-butoxide Base->Reaction_Step Base Product 4-(2-Chloro-3-pyridyl)- 4-oxobutyronitrile Reaction_Step->Product

Caption: Main reaction pathway for the synthesis.

Common Side Reactions

Side_Reactions Nitrile Acetonitrile Target_Product Target Product: This compound Nitrile->Target_Product Desired Reaction Side_Product1 Side Product 1: Thorpe-Ziegler Adduct Nitrile->Side_Product1 Self-condensation Side_Product2 Side Product 2: Amide Derivative Target_Product->Side_Product2 Hydrolysis (Workup) Side_Product3 Side Product 3: Carboxylic Acid Derivative Side_Product2->Side_Product3 Further Hydrolysis Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Analyze Crude Reaction Mixture (TLC, LC-MS) Start->Check_Reaction Identify_Issue Identify Main Issue Check_Reaction->Identify_Issue Incomplete_Reaction Incomplete Reaction Identify_Issue->Incomplete_Reaction Unreacted Starting Material Side_Products Major Side Products Identify_Issue->Side_Products Unexpected Spots/Peaks Optimize_Conditions Optimize Reaction Conditions (Time, Temp) Incomplete_Reaction->Optimize_Conditions Check_Reagents Check Reagent Quality Incomplete_Reaction->Check_Reagents Modify_Workup Modify Workup/ Purification Side_Products->Modify_Workup Solution Improved Synthesis Optimize_Conditions->Solution Modify_Workup->Solution Check_Reagents->Solution

References

Technical Support Center: Regioselective Functionalization of 2-Chloropyridines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the regioselective functionalization of 2-chloropyridines.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura coupling of a 2-chloropyridine with an arylboronic acid is resulting in low to no product formation. What are the common causes and how can I troubleshoot this?

A: Low yields in Suzuki-Miyaura couplings involving 2-chloropyridines are a frequent challenge. The electron-deficient nature of the pyridine ring and the instability of some coupling partners can complicate the reaction.[1][2] Here are several factors to investigate:

  • Catalyst and Ligand System: The choice of palladium catalyst and ligand is critical. Standard catalysts may not be effective.

    • Solution: Employ specialized ligands designed for challenging couplings. Electron-rich, sterically hindered dialkylbiarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can enhance catalytic activity for heteroaryl chlorides.[3][4] Consider increasing catalyst loading if you suspect deactivation.[5]

  • Boronic Acid Instability: 2-Pyridylboronic acids and their esters are known to be difficult to synthesize and handle, which can affect reactivity.[1][2]

    • Solution: Ensure the quality and purity of your boronic acid. If instability is suspected, consider using alternative organoboron reagents like MIDA boronates or trifluoroborate salts, which exhibit greater stability. Alternatively, organogermane or organozinc reagents can be effective substitutes.[2]

  • Base and Solvent Selection: The base and solvent system significantly impacts reaction efficiency.

    • Solution: An inadequate base can lead to poor results. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.[5][6] The reaction may require an aqueous medium; solvent systems like dioxane/water or toluene/water are commonly used.[4][6] Ensure solvents are properly degassed to prevent catalyst oxidation.[5]

  • Reaction Temperature: Suboptimal temperature can lead to slow reaction rates or catalyst decomposition.

    • Solution: While refluxing is common, excessively high temperatures can degrade the catalyst or sensitive substrates.[6] Conversely, if the reaction is sluggish, a moderate increase in temperature may be beneficial.[3] Automated systems have shown optimal temperatures for some couplings to be in the 85–97 °C range.[3]

dot

G start Low/No Yield in Suzuki Coupling check_sm Verify Starting Material Quality (Aryl Halide, Boronic Acid) start->check_sm check_reagents Assess Catalyst, Ligand, Base, and Solvent start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions sm_impure Impure or Degraded Starting Materials? check_sm->sm_impure reagents_issue Suboptimal Reagents? check_reagents->reagents_issue conditions_issue Incorrect Conditions? check_conditions->conditions_issue sm_impure->reagents_issue No sol_sm Solution: Purify Starting Materials or Use Fresh Batch sm_impure->sol_sm Yes reagents_issue->conditions_issue No sol_reagents Solution: Screen Ligands (e.g., Buchwald type), Bases (e.g., K3PO4), and Degas Solvents reagents_issue->sol_reagents Yes sol_conditions Solution: Optimize Temperature and Ensure Inert Atmosphere conditions_issue->sol_conditions Yes

Caption: Troubleshooting workflow for a failing Suzuki-Miyaura coupling reaction.

Issue 2: Poor Regioselectivity in Buchwald-Hartwig Amination

Q: I am attempting a Buchwald-Hartwig amination on a dichloropyridine, but I'm getting a mixture of isomers instead of selective substitution at the 2-position. How can I improve C2 selectivity?

A: Achieving high regioselectivity in the amination of polychlorinated pyridines is a common challenge, as the electronic and steric environment of each chlorine atom influences its reactivity. Generally, the C2 position is more electrophilic and thus more reactive. However, reaction conditions can alter this preference.

  • Catalyst/Ligand Choice: The ligand bound to the palladium center is a primary determinant of regioselectivity.

    • Solution: For C2-selective amination of 2,4-dichloropyridine, ligands like BINAP and Xantphos have shown high selectivity.[7] In contrast, very sterically hindered N-heterocyclic carbene (NHC) ligands can invert the selectivity to favor the C4 position.[8] The choice of ligand can overcome the substrate's inherent reactivity bias.[8]

  • Base Selection: The base can influence the catalytic cycle and, consequently, the selectivity.

    • Solution: While strong bases like sodium tert-butoxide are standard, milder bases such as potassium carbonate have also been used effectively in C2-selective aminations.[7][9] It is crucial to screen bases, as their interaction with the substrate and catalyst can be complex.

  • Solvent Effects: The polarity of the solvent can impact the reaction pathway and selectivity.

    • Solution: Solvents can influence selectivity in nucleophilic aromatic substitution (SNAr) type reactions on dichloropyridines. For instance, the regioselectivity of substitution on 2,6-dichloro-3-(methoxycarbonyl)pyridine can be completely inverted by switching from DCM to DMSO.[10] While Buchwald-Hartwig amination is a catalytic process, solvent effects on selectivity should not be overlooked.

Issue 3: Significant Hydrodehalogenation Side Product

Q: In my cross-coupling reaction, a significant amount of my 2-chloropyridine is being converted to pyridine (hydrodehalogenation). How can I suppress this side reaction?

A: Hydrodehalogenation is a common side reaction, particularly in palladium-catalyzed couplings like the Buchwald-Hartwig amination. It often occurs via a competing β-hydride elimination pathway from an amide intermediate, or through other reduction pathways.[11]

  • Reaction Temperature: Higher temperatures can promote side reactions.

    • Solution: Lowering the reaction temperature can decrease the rate of hydrodehalogenation relative to the desired productive reductive elimination.[1]

  • Choice of Base: The nature and strength of the base can be a factor.

    • Solution: Using a weaker or non-coordinating base might disfavor the pathways leading to hydrodehalogenation. The use of silylamide bases, for example, has been reported as a convenient method for hetero-cross coupling reactions.[7]

  • Ligand Design: The ligand influences the stability of intermediates and the relative rates of reductive elimination versus side reactions.

    • Solution: Sterically hindered and electron-rich ligands, such as the Buchwald-type phosphine ligands, are designed to promote the final reductive elimination step, which outcompetes side reactions like β-hydride elimination.[11][12]

Frequently Asked Questions (FAQs)

Q1: Why is the functionalization of 2-chloropyridines generally more difficult than that of analogous chlorobenzenes?

A: The increased difficulty arises from the inherent electronic properties of the pyridine ring. The nitrogen atom is electron-withdrawing, which deactivates the ring towards oxidative addition—a key step in many catalytic cycles.[13][14] Furthermore, the nitrogen's lone pair can coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or deactivation. This coordination can interfere with the desired catalytic cycle, making couplings with pyridyl halides more challenging than with their aryl halide counterparts.[2]

Q2: What are the most critical parameters to consider when optimizing a cross-coupling reaction with a 2-chloropyridine?

A: Optimization requires a systematic approach focusing on several key parameters:

  • Catalyst System (Palladium/Nickel Source and Ligand): This is often the most crucial factor. For challenging substrates like 2-chloropyridines, highly active catalysts are needed. This typically involves screening electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) or NHCs for palladium, or specific ligands like bathophenanthroline for nickel-catalyzed reactions.[1][3][12]

  • Base: The choice of base (e.g., carbonates, phosphates, alkoxides) is critical for catalyst turnover and can influence reaction rate and side product formation.[7][9]

  • Solvent: The solvent (e.g., DMF, dioxane, toluene, often with water) affects the solubility of reagents and the stability of catalytic intermediates.[1]

  • Temperature: Temperature must be carefully controlled to ensure a reasonable reaction rate without causing degradation of the catalyst, substrates, or products.[1][3]

  • Concentration: Substrate concentration can impact reaction outcomes. High concentrations have sometimes led to the formation of gels and inconsistent results.[1]

Q3: Can I perform a C-N coupling on a 2-chloropyridine without a palladium catalyst?

A: Yes, under certain conditions. The reaction can proceed via a Nucleophilic Aromatic Substitution (SNAr) mechanism without a transition metal catalyst. However, 2-chloropyridine itself is significantly less reactive in SNAr compared to more activated heteroaryl chlorides like 2-chloropyrimidine.[15][16] For an uncatalyzed SNAr reaction to be efficient with a 2-chloropyridine, the ring typically needs to be activated with additional strong electron-withdrawing groups (e.g., a nitro group).[16][17] For unactivated or electron-rich 2-chloropyridines, a palladium-catalyzed Buchwald-Hartwig amination is generally necessary.[15]

Q4: I am struggling with C-H functionalization of a 2-chloropyridine derivative. What strategies can improve regioselectivity?

A: Direct C-H functionalization of pyridines is challenging due to the ring's electronic deficiency.[13][14] Regioselectivity is a key issue. While the inherent reactivity often favors the C2 and C4 positions, achieving selectivity, especially at C3 or C5, requires specific strategies:[13]

  • Directing Groups: Installing a directing group on the pyridine ring can guide the catalyst to a specific C-H bond.

  • Temporary Dearomatization: A modern strategy involves a dearomatization-rearomatization sequence. The pyridine is temporarily converted into a more electron-rich, non-aromatic intermediate, which then reacts with an electrophile at a specific position before rearomatizing.[13][18]

  • Catalyst Control: The choice of catalyst and ligands can influence the site of C-H activation. For example, in some systems, bulky ligands can direct functionalization to less sterically hindered positions.[19]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes data from the optimization of a nickel-catalyzed cross-electrophile coupling of 2-chloropyridine with an alkyl bromide. This illustrates how systematic changes to reaction parameters can significantly impact product yield.

Table 1: Optimization of Ni-Catalyzed Cross-Coupling of 2-Chloropyridine [1]

EntryLigandSolventTemp (°C)Time (h)Yield (%)Notes
1BathophenanthrolineDMF404-2275Optimized conditions
2NeocuproineDMF402425Lower yield with different ligand
3BipyridineDMF402420Lower yield with different ligand
4BathophenanthrolineDMA402445Solvent change impacts yield
5BathophenanthrolineTHF4024<5Poor solvent choice
6BathophenanthrolineDMF202430Lower temp, partial conversion
7BathophenanthrolineDMF602455Higher temp decreased selectivity
8BathophenanthrolineDMF802440Higher temp, more side products

Experimental Protocols

Protocol 1: General Procedure for Nickel-Catalyzed Cross-Electrophile Coupling [1]

This protocol is based on a reported method for the synthesis of 2-alkylated pyridines.

  • Reagent Setup: To a 1-dram vial, add NiBr₂·3H₂O (0.15 mmol, 5 mol%), bathophenanthroline ligand (0.15 mmol, 5 mol%), 2-chloropyridine (3.00 mmol, 1.0 equiv), the desired alkyl bromide (3.30 mmol, 1.1 equiv), and manganese powder (Mn⁰, 6.00 mmol, 2.0 equiv).

  • Solvent Addition: Add dimethylformamide (DMF, 1.0 mL) to the vial.

  • Reaction Execution: The reaction is conducted on the benchtop under an air atmosphere. Seal the vial and place it in a heating block pre-set to 40 °C.

  • Monitoring: Stir the reaction mixture for 4–22 hours. The reaction progress can be monitored by techniques such as GC-MS or TLC.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove DMF and inorganic salts. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-alkylated pyridine.

Visualizations

Diagram 1: Buchwald-Hartwig Amination Catalytic Cycle

This diagram illustrates the key mechanistic steps of the Buchwald-Hartwig amination and a common competing side reaction.

dot

G cluster_cycle Catalytic Cycle cluster_side_reaction Side Reaction pd0 Pd(0)L_n oa_complex Oxidative Addition Complex L_nPd(II)(Ar)X pd0->oa_complex + Ar-X amine_complex Amine Complex oa_complex->amine_complex + HNR'R'' amido_complex Amido Complex L_nPd(II)(Ar)(NR'R'') amine_complex->amido_complex - HX (Base) amido_complex->pd0 Reductive Elimination (+ Ar-NR'R'') side_product Hydrodehalogenation Product (Ar-H) amido_complex->side_product β-Hydride Elimination

Caption: Catalytic cycle for Buchwald-Hartwig amination and competing side reaction.

Diagram 2: Logic for Regioselective Functionalization of Dichloropyridines

This diagram outlines the factors influencing the site of substitution in cross-coupling reactions of dichloropyridines.

dot

G start 2,4-Dichloropyridine Substrate factors Influencing Factors start->factors electronics Electronic Effects (C2 is more electron-deficient) factors->electronics sterics Steric Hindrance (Ligand/Substrate Bulk) factors->sterics ligand Ligand Type (e.g., Phosphine vs. NHC) factors->ligand outcome_c2 Favors C2 Functionalization (Conventional Selectivity) electronics->outcome_c2 Dominant Factor outcome_c4 Favors C4 Functionalization (Unconventional Selectivity) sterics->outcome_c4 e.g., Bulky Ligand ligand->outcome_c2 e.g., dppf ligand->outcome_c4 e.g., Bulky NHC (IPr)

Caption: Factors controlling regioselectivity in dichloropyridine functionalization.

References

stability and degradation of 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and degradation of 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile for researchers, scientists, and drug development professionals. The information is curated to address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main functional groups in this compound and how do they influence its stability?

A1: The molecule contains three key functional groups: a 2-chloropyridine ring, a ketone, and a nitrile group, collectively forming a β-ketonitrile moiety.[1]

  • 2-Chloropyridine Ring: The chlorine atom at the C-2 position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen.[1] This makes the compound susceptible to reaction with nucleophiles. The pyridine ring itself can also be subject to photodegradation.

  • β-Ketonitrile Moiety: This functional group is a versatile synthetic intermediate. The methylene protons adjacent to the nitrile and carbonyl groups are acidic and can be deprotonated to form a stable enolate.[1] The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

Q2: How should I store this compound to minimize degradation?

A2: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and dark place in a tightly sealed container. This minimizes exposure to moisture, light, and high temperatures, which can promote hydrolytic, photolytic, and thermal degradation, respectively. For long-term storage, refrigeration is advisable.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its structure, the most probable degradation pathways are:

  • Hydrolysis: The nitrile group can hydrolyze to form the corresponding carboxylic acid or amide. The 2-chloro group on the pyridine ring can also be displaced by a hydroxyl group, particularly under basic conditions.

  • Photodegradation: The 2-chloropyridine moiety is known to be susceptible to photodegradation, especially under UV light.[2] This can lead to dechlorination and the formation of various photoproducts.

  • Thermal Degradation: While specific data is unavailable for this compound, β-ketonitriles and pyridine derivatives can be susceptible to thermal decomposition at elevated temperatures.

Q4: Are there any known incompatibilities with common laboratory reagents or solvents?

A4: Avoid strong bases, as they can catalyze the hydrolysis of the nitrile group and the substitution of the chloro group. Strong nucleophiles can also displace the chloro substituent. Protic solvents, especially at elevated temperatures, may participate in solvolysis reactions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in HPLC analysis of a freshly prepared solution. 1. Impurities from synthesis. 2. On-column degradation. 3. Contaminated solvent or glassware.1. Check the certificate of analysis for known impurities. Consider re-purification if necessary. 2. Use a milder mobile phase or a shorter analysis time. Ensure the column is appropriate for the analyte. 3. Use high-purity solvents and thoroughly clean all glassware.
Loss of compound during work-up or purification. 1. Hydrolysis of the nitrile group during aqueous work-up. 2. Degradation on silica gel during chromatography.1. Perform aqueous extractions at neutral or slightly acidic pH and at low temperatures. 2. Use a less acidic or deactivated silica gel. Consider alternative purification methods like crystallization or reverse-phase chromatography.
Discoloration of the compound upon storage. Photodegradation or oxidation.Store the compound in an amber vial, protected from light, and under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent results in biological assays. Degradation of the compound in the assay medium.Prepare fresh stock solutions. Assess the stability of the compound in the assay buffer under the experimental conditions (time, temperature, pH).

Stability and Degradation Data

The following tables summarize the expected stability of this compound based on the known behavior of its core chemical structures. Note: This is inferred data and should be confirmed by specific stability studies.

Table 1: Inferred Hydrolytic Stability

Condition Expected Degradation Pathway Inferred Rate of Degradation
Acidic (e.g., 0.1 N HCl) Hydrolysis of the nitrile to carboxylic acid.Slow to moderate
Neutral (pH 7) Minimal hydrolysis.Slow
Basic (e.g., 0.1 N NaOH) Rapid hydrolysis of the nitrile and potential displacement of the chloro group.Fast

Table 2: Inferred Photostability

Light Source Expected Degradation Pathway Inferred Rate of Degradation
Sunlight Photodegradation of the 2-chloropyridine ring.Slow to moderate
UV Light (e.g., 254 nm) Rapid degradation of the 2-chloropyridine ring.Fast

Table 3: Inferred Thermal Stability

Condition Expected Degradation Pathway Inferred Stability
Solid-state (up to 50°C) Likely stable.High
In solution (up to 50°C) Stability will be solvent and pH-dependent.Moderate
Elevated temperatures (>100°C) Potential for decomposition.Low to moderate

Experimental Protocols

The following are general protocols for conducting forced degradation studies, which should be adapted and optimized for this compound.

Protocol 1: Hydrolytic Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.

    • Neutral: Mix 1 mL of the stock solution with 9 mL of purified water.

    • Basic: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Take samples at intermediate time points (e.g., 2, 4, 8, 12 hours).

  • Neutralization: Before analysis, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to determine the extent of degradation.

Protocol 2: Photostability Study

  • Sample Preparation: Prepare a solution of the compound (e.g., 0.1 mg/mL in acetonitrile/water) and place it in a quartz cuvette. Also, place a sample of the solid compound in a transparent container.

  • Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.

  • Exposure: Place the samples and controls in a photostability chamber and expose them to a light source compliant with ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).

  • Analysis: Analyze the samples at appropriate time intervals using a stability-indicating HPLC method.

Protocol 3: Development of a Stability-Indicating HPLC Method

  • Column Selection: Start with a C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: Use a gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

  • Detection: Use a UV detector at a wavelength that provides a good response for the parent compound and potential degradation products (a photodiode array detector is recommended to assess peak purity).

  • Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The specificity should be confirmed by analyzing the samples from the forced degradation studies to ensure that all degradation product peaks are well-resolved from the main peak.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1 N NaOH, 60°C) stock->base Expose to stress neutral Neutral Hydrolysis (Water, 60°C) stock->neutral Expose to stress photo Photolysis (ICH Q1B) stock->photo Expose to stress thermal Thermal (Solid & Solution, 80°C) stock->thermal Expose to stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to stress hplc Stability-Indicating HPLC-UV/PDA acid->hplc Analyze samples base->hplc Analyze samples neutral->hplc Analyze samples photo->hplc Analyze samples thermal->hplc Analyze samples oxidation->hplc Analyze samples mass_spec LC-MS for Degradant Identification hplc->mass_spec Characterize degradants

Caption: Forced degradation experimental workflow.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_photolysis Photodegradation parent This compound acid_product 4-(2-Chloro-3-pyridyl)-4-oxobutanoic acid parent->acid_product H+ / H2O base_product1 4-(2-Hydroxy-3-pyridyl)-4-oxobutyronitrile parent->base_product1 OH- / H2O photo_product Dechlorinated and other photoproducts parent->photo_product UV Light base_product2 4-(2-Hydroxy-3-pyridyl)-4-oxobutanoic acid base_product1->base_product2 OH- / H2O

References

Technical Support Center: Synthesis of 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Several synthetic strategies can be employed. The most common approaches include:

  • Route A: Friedel-Crafts Acylation Approach: This involves the acylation of 2-chloropyridine with a succinic acid derivative, followed by conversion of the resulting carboxylic acid to the nitrile.

  • Route B: Nucleophilic Substitution Approach: This route utilizes a precursor like 2-bromo-1-(2-chloro-3-pyridyl)ethan-1-one, which then reacts with a cyanide salt to introduce the nitrile functionality.[1]

  • Route C: Condensation Reaction Approach: This method involves the reaction of a 2-chloro-3-pyridyl precursor with a nitrile-containing carbonyl compound under basic conditions.[1]

Q2: I am having trouble with the regioselectivity of the initial acylation on the 2-chloropyridine ring. How can I favor substitution at the C-3 position?

A2: Achieving C-3 selectivity on the electron-deficient 2-chloropyridine ring can be challenging, as functionalization often favors other positions like C-6.[1] To enhance C-3 selectivity, consider the following:

  • Directed Ortho-Metalation: Although this can be complex, employing a directing group can facilitate metalation and subsequent functionalization at the C-3 position.[1]

  • Use of Pyridyne Intermediates: Generation of a 3,4-pyridyne intermediate from a suitable precursor allows for regioselective addition of a nucleophile at the C-4 position, which can be followed by further manipulations.[1]

  • Careful selection of Lewis acid and reaction conditions in Friedel-Crafts type reactions is crucial.

Q3: What are some common side reactions to be aware of during the synthesis?

A3: Potential side reactions include:

  • Polysubstitution: In Friedel-Crafts acylation, more than one acyl group may be introduced onto the aromatic ring.

  • Reaction at the Chloro-substituent: The chlorine at the C-2 position is susceptible to nucleophilic aromatic substitution (SNAr), which can lead to undesired byproducts if strong nucleophiles are present under activating conditions.[1]

  • Homo-coupling: In cross-coupling reactions, homo-coupling of the starting materials can occur.[1]

  • Hydrolysis of the nitrile: During workup or purification, acidic or basic conditions can lead to the hydrolysis of the nitrile group to a carboxylic acid or amide.

Troubleshooting Guides

Guide 1: Low Yield in Friedel-Crafts Acylation Step
Symptom Possible Cause Suggested Solution
Low or no product formation Inactive catalyst (e.g., AlCl₃) due to moisture.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the Lewis acid catalyst.
Deactivated aromatic ring.2-chloropyridine is an electron-deficient ring, which can be unreactive in Friedel-Crafts reactions. Stronger Lewis acids or higher reaction temperatures may be required.
Insufficient reaction time or temperature.Monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Formation of multiple products Polysubstitution.Use a milder Lewis acid or lower the stoichiometry of the acylating agent. Running the reaction at a lower temperature may also improve selectivity.
Isomer formation.The choice of Lewis acid can influence regioselectivity. Experiment with different Lewis acids (e.g., FeCl₃, ZnCl₂, SnCl₄) to find the optimal conditions for C-3 acylation.
Guide 2: Inefficient Cyanation Step (Nucleophilic Substitution)
Symptom Possible Cause Suggested Solution
Low conversion of the starting halide Poor nucleophilicity of the cyanide source.Use a more soluble cyanide source, such as a tetraalkylammonium cyanide salt, or add a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve the solubility and reactivity of the cyanide anion.
Inappropriate solvent.The choice of solvent is critical. Aprotic polar solvents like DMSO or DMF can enhance the rate of SN2 reactions.
Formation of elimination byproducts The cyanide anion is acting as a base.Use a less hindered cyanide source and run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Difficulty in product purification Residual cyanide in the product.Quench the reaction carefully with an appropriate reagent (e.g., an oxidizing agent like bleach under controlled pH) to destroy excess cyanide. The workup should involve multiple aqueous washes. Caution: Handle cyanide with extreme care in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of 2-Chloropyridine with Succinic Anhydride

This is a representative, generalized procedure.

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet.

  • Reagents: Suspend aluminum chloride (AlCl₃, 2.5 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under a nitrogen atmosphere.

  • Addition: Cool the suspension to 0 °C in an ice bath. Add 2-chloropyridine (1.0 equivalent) dropwise to the stirred suspension.

  • Acylation: Add succinic anhydride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by cold water.

  • Extraction: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The resulting crude 4-(2-chloro-3-pyridyl)-4-oxobutanoic acid can be purified by column chromatography or recrystallization.

Protocol 2: Nitrile Formation via Amide Dehydration

This protocol assumes the successful synthesis of the corresponding amide, 4-(2-chloro-3-pyridyl)-4-oxobutanamide.

  • Setup: In a round-bottom flask, dissolve the amide (1.0 equivalent) in an appropriate solvent such as anhydrous tetrahydrofuran (THF) or acetonitrile.

  • Dehydrating Agent: Add a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA). The choice of reagent may require optimization.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC or LC-MS.

  • Workup: Upon completion, carefully pour the reaction mixture into a beaker of ice water. Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_route_a Route A: Friedel-Crafts Acylation cluster_route_b Route B: Nucleophilic Substitution A1 2-Chloropyridine + Succinic Anhydride A2 Friedel-Crafts Acylation (AlCl3, DCE) A1->A2 A3 4-(2-chloro-3-pyridyl)- 4-oxobutanoic acid A2->A3 A4 Amide Formation A3->A4 A5 4-(2-chloro-3-pyridyl)- 4-oxobutanamide A4->A5 A6 Dehydration (e.g., POCl3) A5->A6 A7 4-(2-Chloro-3-pyridyl)- 4-oxobutyronitrile A6->A7 B1 2-Bromo-1-(2-chloro-3-pyridyl)ethan-1-one B2 Nucleophilic Substitution (NaCN, DMSO) B1->B2 B3 4-(2-Chloro-3-pyridyl)- 4-oxobutyronitrile B2->B3 troubleshooting_workflow cluster_fc Troubleshooting Friedel-Crafts cluster_cn Troubleshooting Cyanation start Low Reaction Yield q1 Is the reaction a Friedel-Crafts Acylation? start->q1 Identify Reaction Type q2 Is the reaction a Nucleophilic Cyanation? start->q2 q1->q2 No fc1 Check for moisture. Use anhydrous conditions. q1->fc1 Yes cn1 Use a phase-transfer catalyst or a more soluble cyanide source. q2->cn1 Yes fc2 Increase catalyst loading or reaction temperature. fc1->fc2 fc3 Optimize Lewis acid for better regioselectivity. fc2->fc3 cn2 Switch to an aprotic polar solvent (e.g., DMSO). cn1->cn2 cn3 Lower reaction temperature to minimize side reactions. cn2->cn3

References

identification of impurities in 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common synthetic strategies for this compound include:

  • Claisen-type Condensation: This is a widely used method involving the condensation of a 2-chloro-3-pyridyl ester (e.g., ethyl 2-chloro-3-pyridinecarboxylate) with acetonitrile in the presence of a strong base.[1][2]

  • Reaction of an α-Haloacetophenone Derivative: This route involves the reaction of a 2-bromo-1-(2-chloro-3-pyridyl)ethan-1-one with a cyanide source, such as sodium or potassium cyanide.[3]

  • Acylation of a Pyridyl Organometallic Species: This approach utilizes a pre-formed organometallic reagent of 2-chloropyridine which then reacts with a suitable cyano-containing acylating agent.

  • Late-stage Nitrile Formation: In this strategy, a precursor molecule such as 4-(2-chloro-3-pyridyl)-4-oxobutanamide is synthesized first and then dehydrated to form the final nitrile product.[3]

Q2: What are the key challenges in the synthesis of this compound?

A2: Researchers may encounter challenges related to:

  • Chemo- and Regioselectivity: Directing the reaction to the desired position on the pyridine ring can be difficult.

  • Side Reactions: The reactants and intermediates can participate in various side reactions, leading to impurity formation.

  • Product Purification: The separation of the desired product from starting materials and impurities can be challenging.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A3: The following analytical techniques are crucial for process control and quality assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for monitoring reaction progress, identifying impurities, and determining product purity. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a buffer like ammonium acetate) is a common starting point.[4]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it is invaluable for the identification of the main product and unknown impurities by providing molecular weight information.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for the structural elucidation of the final product and for characterizing any isolated impurities.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing volatile starting materials and potential volatile byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Base: The strong base (e.g., sodium amide, sodium hydride, or an alkoxide) may have degraded due to improper storage or handling.Use a fresh, properly stored batch of the base. Consider using a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) for mixed Claisen condensations.[6]
2. Inappropriate Solvent: The solvent may not be suitable for the reaction or may not be anhydrous.Ensure the use of an appropriate, dry, aprotic solvent such as THF, ether, or toluene.
3. Low Reaction Temperature: The reaction temperature may be too low to initiate the condensation.Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC.
Presence of Multiple Spots on TLC/Peaks in HPLC (Impurity Formation) 1. Unreacted Starting Materials: Incomplete reaction.Increase the reaction time or temperature. Consider adding a second equivalent of the base as the product is more acidic than the starting nitrile.[7]
2. Hydrolysis of the Nitrile or Ester: Presence of water in the reaction mixture.Ensure all reagents and solvents are strictly anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
3. Nucleophilic Aromatic Substitution (SNAr): The cyanide ion or other nucleophiles may attack the 2-position of the pyridine ring, displacing the chloro group.Use a less nucleophilic cyanide source if possible, or carefully control the reaction temperature to minimize this side reaction.
4. Self-Condensation of the Pyridyl Ketone/Ester: The starting pyridyl compound may undergo self-condensation, especially under strongly basic conditions.Add the pyridyl starting material slowly to the reaction mixture containing the base and acetonitrile to maintain a low concentration of the enolizable ketone/ester.
5. Formation of Amidine from Nitrile: If sodium amide is used as the base, it can react with the nitrile group.[7]Consider using an alternative strong base like sodium hydride or an alkoxide.[7]
Difficulty in Product Isolation/Purification 1. Emulsion Formation During Workup: Formation of a stable emulsion between the aqueous and organic layers.Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective.
2. Oily Product: The product may not crystallize easily.Attempt purification by column chromatography on silica gel. If an oil is still obtained, try triturating with a non-polar solvent like hexane or pentane to induce crystallization.
3. Co-elution of Impurities: Impurities may have similar polarity to the desired product, making chromatographic separation difficult.Optimize the HPLC or column chromatography conditions by trying different solvent systems or stationary phases.

Potential Impurities and Their Identification

Impurity Name Structure Potential Source Identification by MS (m/z) Key ¹H NMR Signals
2-Chloro-3-pyridinecarboxylic acidHydrolysis of the starting ester or the final product's nitrile group followed by decarboxylation of the beta-keto acid.158.0 (M+H)+Absence of the butyronitrile side chain protons. Aromatic protons of the 2-chloro-3-pyridyl moiety will be present.
4-(2-Hydroxy-3-pyridyl)-4-oxobutyronitrileNucleophilic substitution of the chloro group by hydroxide during workup.177.1 (M+H)+Absence of the chloro substituent signal in the mass spectrum. A broad singlet corresponding to the hydroxyl proton will be present in the NMR.
Bis-(2-chloro-3-pyridyl)methanoneSelf-condensation of the starting pyridyl ester.267.0 (M+H)+Complex aromatic region in the NMR spectrum corresponding to two 2-chloro-3-pyridyl moieties.
2-Chloro-3-acetylpyridineIncomplete reaction if starting from this ketone.156.0 (M+H)+A sharp singlet for the acetyl methyl group around 2.6 ppm.

Experimental Protocols

General Protocol for Claisen-type Condensation
  • To a stirred suspension of a strong base (e.g., sodium amide, 2.2 equivalents) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere, add acetonitrile (1.5 equivalents) dropwise at a low temperature (e.g., 0 °C).

  • After stirring for a short period, add a solution of the 2-chloro-3-pyridyl ester (1.0 equivalent) in the same anhydrous solvent dropwise, maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).

  • Quench the reaction by carefully adding it to a cold aqueous acid solution (e.g., 10% HCl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthetic Pathway Diagram

Synthesis_Pathway 2-Chloro-3-pyridinecarboxylic acid ester 2-Chloro-3-pyridinecarboxylic acid ester Product This compound 2-Chloro-3-pyridinecarboxylic acid ester->Product Acetonitrile Acetonitrile Acetonitrile->Product Strong Base Strong Base Strong Base->Product Claisen Condensation

Caption: General Claisen-type condensation pathway.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_start cluster_causes cluster_solutions Start Low or No Product? Cause1 Inactive Base Start->Cause1 Cause2 Wrong Solvent Start->Cause2 Cause3 Low Temperature Start->Cause3 Solution1 Use Fresh Base Cause1->Solution1 Solution2 Use Anhydrous Solvent Cause2->Solution2 Solution3 Increase Temperature Cause3->Solution3

Caption: Troubleshooting low product yield.

References

preventing byproduct formation in 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on reactions involving the acylation of 2-chloropyridine.

Issue Potential Cause Recommended Solution
Low to No Product Formation Deactivated Pyridine Ring: The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen deactivates the ring, making it less susceptible to electrophilic substitution.Increase reaction temperature cautiously. Use a stronger Lewis acid catalyst (e.g., AlCl₃) in stoichiometric amounts. Consider using a more reactive acylating agent.
Formation of Multiple Isomers (e.g., acylation at C5) Lack of Regioselectivity: Friedel-Crafts acylation on substituted pyridines can lead to a mixture of isomers. The directing effects of the chloro group (ortho, para-directing) and the ring nitrogen can lead to substitution at various positions.Employ a synthesis strategy that offers greater regiocontrol, such as the use of an organometallic intermediate (e.g., a Grignard or organolithium reagent) derived from 2-chloro-3-bromopyridine, followed by acylation. Optimize reaction conditions (lower temperature, choice of solvent) to favor the desired isomer.
Polysubstitution (Introduction of more than one acyl group) Activated Product: The initial acylation product can be more reactive than the starting material under certain conditions, leading to a second acylation.Use a stoichiometric amount of the acylating agent. Add the acylating agent slowly to the reaction mixture to maintain a low concentration. Conduct the reaction at a lower temperature.
Formation of Tar-like, Intractable Byproducts Harsh Reaction Conditions: High temperatures and strong Lewis acids can lead to the decomposition of starting materials and products, especially with sensitive heterocyclic compounds.Use milder reaction conditions where possible. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Purify starting materials to remove any impurities that may catalyze side reactions.
Incomplete Reaction Insufficient Catalyst Activity: The Lewis acid catalyst may be deactivated by moisture or complexation with the pyridine nitrogen.Use a freshly opened or purified Lewis acid. Ensure all glassware and solvents are rigorously dried. An excess of the Lewis acid may be required to compensate for complexation with the substrate and product.
Difficult Purification Polar Byproducts: The product and byproducts may have similar polarities, making separation by column chromatography challenging.Recrystallization may be an effective purification method. Consider derivatization of the product to alter its polarity for easier separation, followed by removal of the derivatizing group. Utilize an alternative chromatographic technique, such as preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound and their potential for byproduct formation?

A1: The most common synthetic approaches include:

  • Friedel-Crafts Acylation: This method involves the reaction of 2-chloropyridine with a succinic acid derivative (e.g., succinic anhydride or a derivative with a masked nitrile). The main challenges are poor regioselectivity leading to isomeric byproducts and the possibility of polysubstitution.

  • Acylation of Organometallic Reagents: This route offers better regioselectivity. It typically involves the preparation of a Grignard or organolithium reagent from a 3-halo-2-chloropyridine, which is then reacted with an appropriate acylating agent containing the butyronitrile chain. Byproduct formation can occur if the organometallic reagent is not formed cleanly or if it reacts with other functional groups.

  • Late-Stage Nitrile Formation: This involves synthesizing a precursor such as 4-(2-chloro-3-pyridyl)-4-oxobutyramide and then dehydrating it to the nitrile. This can avoid side reactions associated with the nitrile group during the initial C-C bond formation.

Q2: How can I improve the regioselectivity of the acylation to favor the C3 position of 2-chloropyridine?

A2: Improving C3 regioselectivity is a key challenge. Strategies include:

  • Directed Ortho-Metalation: While challenging for 2-chloropyridine, specific directing groups can be temporarily installed on the pyridine ring to direct metalation (and subsequent acylation) to the C3 position.

  • Using a Pre-functionalized Substrate: Starting with a 2-chloropyridine that already has a substituent at the 3-position which can be converted to the desired acyl group is a reliable method. For instance, using 2-chloronicotinic acid as a starting material allows for functionalization at the 3-position, which can then be elaborated to the keto-nitrile side chain. A patent (CN115611802B) describes the synthesis of 3-acetyl-2-chloropyridine from 2-chloronicotinic acid, which serves as a good starting point for analogous syntheses.[1]

Q3: What are the best practices for purifying this compound?

A3: Given the polar nature of the ketone and nitrile functional groups, the following purification strategies are recommended:

  • Column Chromatography: Use a polar stationary phase like silica gel with a gradient elution of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate or acetone). Careful selection of the solvent system is crucial to separate the desired product from polar impurities.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining high-purity material. A mixture of solvents may be necessary to achieve optimal solubility and crystal formation.

  • Aqueous Workup: An initial aqueous workup is important to remove the Lewis acid catalyst and any water-soluble byproducts. Care should be taken as the product may have some water solubility.

Experimental Protocols

Protocol 1: Synthesis of 3-Acyl-2-chloropyridine via a Grignard Reagent (Analogous to the target molecule's precursor)

This protocol is adapted from methods used for the synthesis of 3-acetyl-2-chloropyridine and can be modified for the introduction of the 4-oxobutyronitrile side chain.

Materials:

  • 2-Chloro-3-bromopyridine

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • A suitable acylating agent (e.g., a protected form of 4-oxobutyronitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Place magnesium turnings in the flask and activate them (e.g., with a small crystal of iodine).

  • Add a solution of 2-chloro-3-bromopyridine in anhydrous THF dropwise to the magnesium turnings to initiate the Grignard reaction.

  • Once the reaction has started, add the remaining 2-chloro-3-bromopyridine solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C.

  • Add a solution of the acylating agent in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

DOT Script for a Simplified Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product & Byproducts 2-Chloropyridine 2-Chloropyridine Reaction Vessel Reaction Vessel 2-Chloropyridine->Reaction Vessel Acylating Agent Acylating Agent Acylating Agent->Reaction Vessel Quenching Quenching Reaction Vessel->Quenching 1. Reaction Extraction Extraction Quenching->Extraction 2. Quench Purification Purification Extraction->Purification 3. Extract Target Molecule Target Molecule Purification->Target Molecule 4. Purify Byproducts Byproducts Purification->Byproducts

Caption: A simplified workflow for the synthesis of this compound.

DOT Script for Troubleshooting Logic

G Start Start Low Yield Low Yield Start->Low Yield Problem? Isomer Formation Isomer Formation Start->Isomer Formation Problem? Decomposition Decomposition Start->Decomposition Problem? Increase Temp Increase Temp Low Yield->Increase Temp Solution Stronger Catalyst Stronger Catalyst Low Yield->Stronger Catalyst Solution Organometallic Route Organometallic Route Isomer Formation->Organometallic Route Solution Milder Conditions Milder Conditions Decomposition->Milder Conditions Solution End End Increase Temp->End Stronger Catalyst->End Organometallic Route->End Milder Conditions->End

Caption: A decision-making diagram for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile. The information is presented in a user-friendly question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: Several synthetic strategies can be employed for the synthesis of this compound. A common approach involves the acylation of a nitrile. This can be achieved by reacting an activated derivative of 2-chloronicotinic acid (such as an acid chloride or ester) with the carbanion of acetonitrile or a related nitrile. Another plausible method is the reaction of a 2-chloro-3-pyridyl acyl synthon with a 3-oxopropionitrile anion equivalent. Additionally, synthesis can proceed via the reaction of an α-haloacetophenone derivative of a 2-chloro-3-pyridyl ketone with a cyanide source, such as sodium or potassium cyanide.[1]

Q2: How does the choice of solvent impact the synthesis of β-ketonitriles like this compound?

A2: The solvent plays a crucial role in the synthesis of β-ketonitriles by influencing reaction rates, yields, and the formation of side products. Polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) can favor certain reactions, such as the nucleophilic aromatic substitution on chloropyridines.[2] Ethereal solvents like Tetrahydrofuran (THF) are commonly used for reactions involving organometallic reagents and strong bases like potassium tert-butoxide.[3][4] The use of greener solvents or even solvent-free conditions is also being explored to improve the environmental friendliness of the synthesis.[5] In some cases, the presence of a co-solvent, such as isopropanol, can be critical to facilitate the reaction and minimize side-product formation.[4]

Q3: What are some of the key challenges in synthesizing pyridine-containing β-oxo nitriles?

A3: A primary challenge is achieving precise chemo- and regioselectivity. The electron-deficient nature of the pyridine ring and the presence of substituents like chlorine dictate the reactivity and the position of functionalization.[1] Controlling the reaction to introduce the 4-oxobutyronitrile side chain at the desired position without unwanted side reactions at other sites on the pyridine ring requires careful optimization of reaction conditions.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Ineffective base for carbanion formation. 4. Poor choice of solvent.1. Increase reaction time or temperature. Monitor reaction progress using TLC or HPLC. 2. Ensure anhydrous conditions if using moisture-sensitive reagents. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 3. Use a stronger base (e.g., potassium tert-butoxide, sodium amide) to ensure complete deprotonation of the nitrile.[3][4] 4. Screen different solvents. For acylation reactions, consider aprotic polar solvents like THF or DMF.[3][6]
Formation of Multiple Products/Impurities 1. Side reactions such as self-condensation of the nitrile or ester. 2. Competing reactions on the pyridine ring. 3. Amidine formation if using sodium amide as a base.[4]1. Control the addition rate of reagents. Maintain a low reaction temperature. 2. Optimize the reaction conditions (temperature, catalyst, solvent) to favor the desired regioselectivity. 3. Consider using an alternative base like potassium tert-butoxide.[3][4]
Difficulty in Product Isolation and Purification 1. Product is highly soluble in the aqueous phase during workup. 2. Formation of emulsions during extraction. 3. Product is an oil and difficult to crystallize.1. Adjust the pH of the aqueous phase to suppress the solubility of the product before extraction.[7] 2. Add brine (saturated NaCl solution) to break up emulsions. 3. Purify by column chromatography. Consider converting the oil to a solid derivative for easier handling if possible.

Solvent Effects on Yield and Reaction Time (Illustrative Data for Related β-Ketonitrile Syntheses)

Solvent Typical Base General Observations on Yield General Observations on Reaction Time Reference(s)
Tetrahydrofuran (THF)Potassium tert-butoxideGood to excellent yields.Typically requires several hours.[3][4]
Dimethylformamide (DMF)Triethylamine, Thiazolium saltsGood yields reported for specific reactions.Can vary significantly based on the specific reaction.[8]
Dimethyl Sulfoxide (DMSO)Cesium carbonateCan promote certain C-C bond formations.Reaction times can be long, often requiring elevated temperatures.[6]
Acetonitrile-Can act as both reactant and solvent; yields are reaction-dependent.Varies.[9]
Toluene-Used in some condensation reactions.Often requires refluxing for extended periods.
Solvent-FreeZnO NanoparticlesHigh yields reported for certain multi-component reactions.Often shorter reaction times compared to solvent-based methods.[5]

Key Experimental Protocols

General Protocol for the Synthesis of β-Ketonitriles via Acylation of Nitriles:

This protocol is a generalized procedure based on common methods for synthesizing β-ketonitriles and should be adapted and optimized for the specific synthesis of this compound.

  • Preparation of the Nitrile Anion:

    • To a solution of the nitrile (e.g., acetonitrile) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere, a strong base (e.g., potassium tert-butoxide) is added portion-wise at a low temperature (e.g., 0 °C).[3][4]

    • The mixture is stirred at this temperature for a specified time to ensure complete formation of the carbanion.

  • Acylation Reaction:

    • A solution of the acylating agent (e.g., an ester or acid chloride of 2-chloronicotinic acid) in the same anhydrous solvent is added dropwise to the solution of the nitrile anion, maintaining the low temperature.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or HPLC).

  • Workup and Purification:

    • The reaction is quenched by the addition of a dilute aqueous acid (e.g., HCl).[3]

    • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).[3]

    • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

    • The crude product is then purified, typically by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Nitrile in Anhydrous Solvent B Add Strong Base at Low Temperature A->B Under Inert Atmosphere C Add Acylating Agent Dropwise B->C Nitrile Anion Formation D Warm to Room Temperature and Stir C->D E Quench with Aqueous Acid D->E Reaction Completion F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify Product (e.g., Chromatography) G->H

Caption: General experimental workflow for β-ketonitrile synthesis.

troubleshooting_guide Start Low or No Yield? CheckReaction Monitor Reaction by TLC/HPLC Start->CheckReaction Incomplete Reaction Incomplete? CheckReaction->Incomplete IncreaseTimeTemp Increase Reaction Time/Temp Incomplete->IncreaseTimeTemp Yes SideProducts Multiple Side Products? Incomplete->SideProducts No NoReaction Still No Reaction? IncreaseTimeTemp->NoReaction CheckReagents Check Reagent Quality & Anhydrous Conditions NoReaction->CheckReagents Yes NoReaction->SideProducts No CheckBaseSolvent Evaluate Base Strength & Solvent Choice CheckReagents->CheckBaseSolvent LowerTemp Lower Reaction Temperature & Slow Reagent Addition SideProducts->LowerTemp Yes ChangeBase Consider Changing Base (e.g., to avoid amidine formation) LowerTemp->ChangeBase

Caption: Troubleshooting decision tree for low yield issues.

References

Validation & Comparative

Comparative Spectroscopic Analysis of 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the spectral characteristics of 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile and its derivatives, providing a basis for structural elucidation and comparative analysis.

This guide presents a comprehensive comparison of the spectral data for this compound and its related derivatives. The pyridine ring and the reactive β-oxo nitrile moiety make these compounds significant intermediates in the synthesis of novel heterocyclic compounds with potential applications in pharmaceuticals and material science.[1] This guide provides a compilation of available spectral data to aid researchers in the identification and characterization of this class of compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectral data for this compound and its structural analogs.

Table 1: ¹H NMR Spectral Data (CDCl₃, 500 MHz)

CompoundChemical Shift (δ, ppm) and Multiplicity
4-oxo-4-phenylbutanenitrile7.95 (d, J = 9.5 Hz, 2H), 7.63 (t, J = 9.5 Hz, 1H), 7.49 (t, J = 9.5 Hz, 1H), 3.38 (t, J = 8.5 Hz, 2H), 2.78 (t, J = 9.5 Hz, 2H)[2]
4-oxo-4-phenylbutanal oxime7.98 (d, J = 7.0 Hz, 2H), 7.58 (s, 2H), 7.43-7.48 (m, 3H), 3.23 (s, 2H), 2.67 (s, 2H)[2]

Table 2: ¹³C NMR Spectral Data (CDCl₃, 125 MHz)

CompoundChemical Shift (δ, ppm)
4-oxo-4-phenylbutanenitrile195.3, 135.6, 133.9, 128.8, 128.0, 119.2, 34.2, 11.8[2]
4-oxo-4-phenylbutanal oxime198.3, 150.9, 136.6, 133.2, 128.6, 128.0, 34.8, 23.9[2]

Table 3: Mass Spectrometry Data

Compoundm/z (Method)
4-oxo-4-phenylbutanal oxime178.0863 [M+H]⁺ (HRMS ESI)[2]

Note: Experimental spectral data for this compound was not available in the searched literature. The data presented is for structurally related compounds to provide a comparative reference.

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[2] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Data is often processed to show chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration.

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are commonly obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.[2] Samples are typically dissolved in a suitable solvent like methanol or acetonitrile. The data is reported as the mass-to-charge ratio (m/z) of the molecular ion or its adducts (e.g., [M+H]⁺).

Infrared (IR) Spectroscopy: IR spectra are generally recorded on a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets, and liquid samples as thin films. The spectra are typically recorded in the range of 4000-400 cm⁻¹ and show the characteristic absorption bands of the functional groups present in the molecule.

Experimental Workflow and Synthetic Pathways

The synthesis of this compound and its derivatives often involves multi-step reactions. Understanding the synthetic pathway is crucial for interpreting spectral data and identifying potential impurities.

G cluster_0 Retrosynthetic Analysis cluster_1 Synthetic Pathway A This compound B 2-Chloro-3-pyridyl acyl synthon A->B C-C bond cleavage C 3-Oxopropionitrile anion equivalent A->C C-C bond cleavage D 2-Chloro-3-pyridinecarboxylic acid E Acylating agent D->E Activation H This compound E->H F Acetonitrile derivative G Carbanion F->G Deprotonation G->H Acylation

A diagram illustrating a plausible retrosynthetic analysis and a forward synthetic pathway for this compound.

The retrosynthetic analysis of the target molecule suggests key synthons that can be derived from commercially available starting materials. A common synthetic approach involves the acylation of a nitrile-containing carbanion with an activated derivative of 2-chloro-3-pyridinecarboxylic acid.

Signaling Pathway and Biological Context

While specific signaling pathways involving this compound are not yet elucidated, its structural motifs are present in molecules of biological interest. Pyridine derivatives are known to interact with various enzymes and receptors. The logical relationship for investigating the biological activity of these compounds would involve a series of screening and validation steps.

G A Compound Synthesis and Characterization B High-Throughput Screening (HTS) A->B C Hit Identification B->C D Lead Optimization C->D E In vitro and in vivo studies D->E F Clinical Trials E->F

A flowchart depicting the typical drug discovery process, a potential application for novel this compound derivatives.

This guide serves as a foundational resource for researchers working with this compound and its derivatives. The provided spectral data for analogous compounds, along with general experimental protocols and synthetic considerations, will facilitate the structural characterization and further investigation of this important class of molecules. As more experimental data for the title compound becomes available, this guide will be updated to provide a more direct and comprehensive comparison.

References

A Comparative Analysis of the Biological Activities of 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile and Its Potential Analogs

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Drug Discovery and Development

The pyridine ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals due to its ability to engage in various biological interactions.[1] Within this class, 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile stands out as a versatile synthetic intermediate, offering multiple reaction sites for the generation of diverse analog libraries.[2] This guide provides a comparative overview of the known and potential biological activities of this compound and its analogs, based on the biological profiles of structurally related compounds. While specific experimental data for the title compound is limited in publicly accessible literature, this analysis aims to highlight its potential therapeutic applications and guide future research directions.

I. Overview of this compound and Its Synthetic Potential

This compound is a pyridine-containing β-oxo nitrile, a structural motif recognized for its utility in constructing complex heterocyclic systems.[2] The molecule possesses several key reactive features that make it an attractive starting point for medicinal chemistry campaigns:

  • The 2-chloropyridine moiety: The chlorine atom is a good leaving group, susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups.

  • The ketone and nitrile groups: These functionalities are amenable to various chemical transformations, including cyclization and condensation reactions, to build fused heterocyclic systems.

  • The active methylene group: The protons adjacent to the nitrile and carbonyl groups are acidic, facilitating the formation of enolates for carbon-carbon bond formation.

These reactive sites provide a roadmap for the synthesis of a multitude of analogs with diverse physicochemical properties and potential biological activities.

II. Potential Biological Activities and Mechanisms of Action

While direct biological data for this compound is scarce, the activities of related pyridine derivatives suggest several promising avenues for investigation.

A. Antiproliferative and Cytotoxic Activity:

Pyridine derivatives are well-represented among anticancer agents. The structural features of these compounds, such as the presence of specific functional groups (-OMe, -OH, -C=O, and NH2), have been shown to enhance their antiproliferative activity against various cancer cell lines.[1] Conversely, the presence of halogen atoms or bulky groups has sometimes been associated with lower activity.[1] Analogs of this compound could be synthesized to explore these structure-activity relationships (SAR) for potential cytotoxic effects.

B. Antimicrobial Activity:

Numerous pyridine derivatives have demonstrated antimicrobial properties. For instance, certain pyran analogues containing a pyridine moiety have shown significant activity against multi-drug resistant bacteria.[3] The evaluation of this compound and its derivatives against a panel of bacterial and fungal strains could reveal novel antimicrobial agents.

C. Enzyme Inhibition:

Substituted pyridines have been investigated as inhibitors of various enzymes, including cytochrome P-450.[4] Furthermore, the core structure is present in molecules designed as inhibitors for targets such as dihydrofolate reductase in the context of antimalarial drug discovery.[5] The potential for analogs to inhibit kinases, proteases, or other enzymes relevant to disease pathways warrants investigation.

III. Comparative Data on Analogs (Hypothetical)

To illustrate how the biological activity of this compound and its analogs would be presented, the following table summarizes hypothetical data. It is crucial to note that the following data is for illustrative purposes only and is not based on published experimental results for these specific compounds.

Compound IDR-group at C2 of PyridineBiological ActivityIC50 / MIC (µM)Target / Cell Line
LEAD-001 -Cl (Parent Compound) - - -
ANALOG-A1-NH-PhAntiproliferative15.2MCF-7
ANALOG-A2-O-CH2-PhAntiproliferative22.5HCT-116
ANALOG-B1-NH-(4-methoxyphenyl)Antimicrobial8.9S. aureus
ANALOG-B2-S-(2-pyridyl)Antimicrobial12.1E. coli
ANALOG-C1-NH-thiazoleKinase Inhibition0.5EGFR

IV. Experimental Protocols

The following are generalized experimental protocols that would be employed to assess the biological activities of this compound and its analogs.

A. In Vitro Cytotoxicity Assay (MTT Assay):

  • Human cancer cell lines (e.g., MCF-7, HCT-116) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with serial dilutions of the test compounds for 72 hours.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

  • The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

B. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution):

  • Bacterial or fungal strains are cultured to the logarithmic phase.

  • Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing growth medium.

  • A standardized inoculum of the microorganism is added to each well.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

C. In Vitro Enzyme Inhibition Assay (Example: Kinase Assay):

  • The kinase, substrate, and ATP are combined in a reaction buffer.

  • The test compound at various concentrations is added to the reaction mixture.

  • The reaction is initiated and incubated at a specific temperature for a set period.

  • The reaction is stopped, and the amount of product formed (e.g., phosphorylated substrate) is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

V. Visualizing Synthesis and Screening Workflows

The following diagrams illustrate the general workflow for the synthesis of analogs and a potential screening cascade for biological evaluation.

experimental_workflow cluster_synthesis Analog Synthesis cluster_screening Biological Screening Cascade Start This compound Reaction Nucleophilic Aromatic Substitution at C2 Start->Reaction Analogs Diverse Analog Library Reaction->Analogs Primary Primary Screening (e.g., Antiproliferative Assay) Analogs->Primary Secondary Secondary Assays (e.g., Target-based Enzyme Assays) Primary->Secondary Hit Hit Identification Secondary->Hit

Caption: A generalized workflow for analog synthesis and subsequent biological screening.

SAR_logic Core This compound Scaffold Modification Modification at C2 Position Core->Modification Activity Biological Activity (e.g., Cytotoxicity) Modification->Activity SAR Structure-Activity Relationship (SAR) Activity->SAR

Caption: Logical relationship in establishing Structure-Activity Relationships (SAR).

VI. Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents. While direct biological data is currently lacking in the public domain, the rich chemistry of its scaffold and the diverse biological activities of related pyridine derivatives strongly suggest its potential in areas such as oncology and infectious diseases. This guide serves as a call to the research community to explore the biological potential of this versatile molecule and its analogs, with the provided hypothetical data and experimental frameworks intended to inspire and guide such future investigations. The systematic synthesis and screening of analog libraries are crucial next steps to unlock the therapeutic promise of this chemical scaffold.

References

A Comparative Guide to the Synthetic Routes of 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic routes for 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile, a key intermediate in pharmaceutical synthesis. The comparison focuses on reaction efficiency, reagent accessibility, and procedural complexity, supported by experimental data from analogous transformations reported in the literature.

Introduction

This compound is a versatile bifunctional molecule, incorporating a ketone, a nitrile, and a substituted pyridine ring. This combination of functional groups makes it a valuable building block for the synthesis of more complex heterocyclic systems. The strategic challenge in its synthesis lies in the regioselective formation of the carbon-carbon bond at the C-3 position of the 2-chloropyridine ring. This guide evaluates four distinct retrosynthetic approaches: Suzuki-Miyaura Cross-Coupling, Acylation via an Organometallic Intermediate, Claisen-type Condensation, and Friedel-Crafts Acylation.

Quantitative Data Summary

The following table summarizes the estimated performance of each synthetic route based on literature precedents for similar reactions. As no direct synthesis has been published, overall yields are projected from the individual step efficiencies.

Route Key Transformation Number of Steps Estimated Overall Yield Key Reagents Primary Challenges
1. Suzuki-Miyaura Coupling C-C bond formation via Pd-catalysis340-60%2,3-Dichloropyridine, n-BuLi, Triisopropyl borate, Pd catalyst, 4-bromo-4-oxobutyronitrileSynthesis and stability of boronic acid; availability of bromo-ketonitrile.
2. Organometallic Acylation C-C bond formation via lithiated pyridine235-55%2,3-Dichloropyridine, n-BuLi, 4-cyano-1-methoxy-1-oxobutan-2-yliumLow temperatures required; moisture sensitivity of organolithium intermediate.
3. Claisen-type Condensation C-C bond formation via base-mediated condensation230-50%Ethyl 2-chloronicotinate, Acetonitrile, Strong base (NaH, LDA)Strong basic conditions; potential for side reactions.
4. Friedel-Crafts Acylation C-C bond formation via electrophilic aromatic substitution2<15%2-Chloropyridine, Succinic anhydride, AlCl₃Poor reactivity of pyridine ring; harsh conditions; poor regioselectivity.

Synthetic Route Analysis and Experimental Protocols

Route 1: Suzuki-Miyaura Cross-Coupling

This route is a modern and reliable method for constructing the target molecule. It involves the synthesis of a pyridinylboronic acid intermediate, followed by a palladium-catalyzed cross-coupling reaction.

Logical Workflow:

A 2,3-Dichloropyridine B 2-Chloro-3-pyridylboronic Acid A->B 1. n-BuLi 2. B(OiPr)₃ 3. H₃O⁺ D This compound B->D C, Pd(PPh₃)₄, Base C 4-Bromo-4-oxobutyronitrile (Hypothetical) C->D

Caption: Suzuki-Miyaura cross-coupling pathway.

Advantages:

  • High functional group tolerance.

  • Generally good to excellent yields for the coupling step.

  • Well-established and widely used methodology.

Disadvantages:

  • Requires the synthesis of a boronic acid intermediate, which can be unstable.

  • The required coupling partner, a 4-halo-4-oxobutyronitrile, is not readily commercially available.

  • Palladium catalysts can be expensive.

Experimental Protocol:

Step 1a: Synthesis of 2-Chloro-3-pyridylboronic Acid This protocol is adapted from the synthesis of 3-pyridylboronic acid.[1] A solution of 2,3-dichloropyridine (1 equiv.) in dry THF/Toluene (4:1) is cooled to -78 °C under an argon atmosphere. Triisopropyl borate (1.2 equiv.) is added, followed by the dropwise addition of n-butyllithium (1.1 equiv., 2.5 M in hexanes) while maintaining the temperature below -70 °C. The reaction mixture is stirred for 1 hour at -78 °C before being allowed to warm to room temperature. The reaction is then quenched with aqueous HCl (2 M). The aqueous layer is separated, and the pH is adjusted to ~7 with NaOH. The product is then extracted with an appropriate organic solvent. Estimated Yield: 60-75%.

Step 1b: Suzuki-Miyaura Coupling This protocol is based on general Suzuki coupling procedures for heteroarylboronic acids.[2][3] To a degassed mixture of 2-chloro-3-pyridylboronic acid (1 equiv.), 4-bromo-4-oxobutyronitrile (1.1 equiv.), and a base such as K₂CO₃ or K₃PO₄ (3 equiv.) in a 1,4-dioxane/water (4:1) solvent system, is added a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.). The mixture is heated to 90-100 °C under an argon atmosphere for 12-24 hours until TLC or LC-MS indicates the consumption of the starting material. The reaction is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography. Estimated Yield: 65-80%.

Route 2: Acylation via an Organometallic Intermediate

This approach utilizes the directed ortho-metalation of 2-chloropyridine to create a nucleophilic carbon center at the 3-position, which then reacts with a suitable electrophile.

Logical Workflow:

A 2-Chloropyridine B 2-Chloro-3-lithiopyridine A->B n-BuLi or LDA THF, -78°C D This compound B->D C, -78°C to RT C Electrophilic Acylating Agent (e.g., Weinreb Amide of 3-cyanopropanoic acid) C->D

Caption: Organometallic acylation pathway.

Advantages:

  • A convergent and direct approach.

  • Can be a high-yielding route if conditions are optimized.

Disadvantages:

  • Requires cryogenic temperatures (-78 °C).

  • Organolithium reagents are highly sensitive to moisture and air.[4]

  • Requires a specialized electrophilic partner (e.g., a Weinreb amide or acyl chloride of a protected cyanobutyric acid).

Experimental Protocol:

Step 2a: Generation of 2-Chloro-3-lithiopyridine and Acylation This protocol is based on established procedures for the lithiation of halopyridines.[4][5] A solution of 2-chloropyridine (1 equiv.) in anhydrous THF is cooled to -78 °C under an argon atmosphere. A solution of lithium diisopropylamide (LDA) or n-butyllithium (1.1 equiv.) is added dropwise, and the mixture is stirred for 1-2 hours at -78 °C to ensure complete formation of 2-chloro-3-lithiopyridine.[6] A solution of the N-methoxy-N-methylamide of 3-cyanopropanoic acid (Weinreb amide, 1.2 equiv.) in anhydrous THF is then added dropwise at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12 hours. The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The organic layer is dried and concentrated, followed by purification via column chromatography. Estimated Yield: 35-55%.

Route 3: Claisen-type Condensation

This classical carbon-carbon bond-forming strategy involves the condensation of an ester with a nitrile.

Logical Workflow:

A Ethyl 2-chloronicotinate C This compound A->C Strong Base (NaH, LDA) THF or Toluene B Acetonitrile B->C

Caption: Claisen-type condensation pathway.

Advantages:

  • Uses readily available starting materials (2-chloronicotinic acid and acetonitrile).

  • Potentially a one-pot reaction from the ester.

Disadvantages:

  • Requires a strong, non-nucleophilic base in stoichiometric amounts.

  • The reaction conditions can be harsh, potentially leading to side reactions or degradation.[7]

Experimental Protocol:

Step 3a: Esterification of 2-Chloronicotinic Acid 2-Chloronicotinic acid (1 equiv.) is refluxed in an excess of ethanol with a catalytic amount of sulfuric acid for 12 hours. The excess ethanol is removed under reduced pressure, and the residue is neutralized with aqueous NaHCO₃ solution and extracted with ethyl acetate. The organic layer is dried and concentrated to yield ethyl 2-chloronicotinate. Estimated Yield: >90%.

Step 3b: Condensation with Acetonitrile This protocol is adapted from analogous Claisen condensations involving nitriles.[7][8] To a suspension of sodium hydride (2.2 equiv., 60% dispersion in mineral oil) in anhydrous toluene under argon is added a solution of acetonitrile (2.0 equiv.) dropwise at 0 °C. The mixture is stirred for 30 minutes. A solution of ethyl 2-chloronicotinate (1 equiv.) in anhydrous toluene is then added dropwise. The reaction mixture is heated to 60-80 °C and stirred for 12-24 hours. After cooling, the reaction is carefully quenched with ice water and acidified with dilute HCl. The product is extracted with ethyl acetate, and the organic phase is washed, dried, and concentrated. Purification is achieved by column chromatography. Estimated Yield: 35-55%.

Route 4: Friedel-Crafts Acylation

This represents the most direct retrosynthetic disconnection but is likely the most challenging in practice due to the nature of the pyridine ring.

Logical Workflow:

A 2-Chloropyridine C 4-(2-Chloro-3-pyridyl)-4-oxobutanoic Acid A->C AlCl₃ B Succinic Anhydride B->C D This compound C->D Nitrile Formation (e.g., via Amide)

Caption: Friedel-Crafts acylation pathway.

Advantages:

  • Conceptually very direct.

  • Uses inexpensive and readily available starting materials.

Disadvantages:

  • The pyridine ring is electron-deficient and deactivated towards electrophilic aromatic substitution.[9]

  • The pyridine nitrogen can coordinate with the Lewis acid catalyst (AlCl₃), requiring a large excess of the catalyst and often leading to low yields.

  • Poor regioselectivity is expected, leading to a mixture of isomers.

  • The reaction often requires harsh conditions.[10]

Experimental Protocol:

Step 4a: Friedel-Crafts Acylation This protocol is based on general Friedel-Crafts procedures.[10][11] To a stirred suspension of anhydrous aluminum chloride (3-4 equiv.) in a solvent such as nitrobenzene or dichloroethane at 0 °C is slowly added succinic anhydride (1.2 equiv.). 2-Chloropyridine (1 equiv.) is then added, and the mixture is heated to 80-100 °C for 24-48 hours. The reaction is cooled and carefully poured onto a mixture of crushed ice and concentrated HCl. The resulting mixture is extracted with an organic solvent. The product, 4-(2-chloro-3-pyridyl)-4-oxobutanoic acid, would require extensive purification to separate it from isomers and starting material. Estimated Yield: <15%.

Step 4b: Conversion of Carboxylic Acid to Nitrile This protocol is based on standard procedures for nitrile formation from carboxylic acids.[12] The crude 4-(2-chloro-3-pyridyl)-4-oxobutanoic acid (1 equiv.) is converted to its corresponding amide, for example by treating with thionyl chloride followed by ammonia. The resulting amide is then dehydrated using a dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) to yield the target nitrile. Estimated Yield: 60-80% (for this step).

Conclusion

Based on the analysis of analogous reactions, the Suzuki-Miyaura Cross-Coupling and Acylation via an Organometallic Intermediate represent the most promising synthetic strategies for obtaining this compound with reasonable efficiency and purity. The Suzuki-Miyaura route offers the advantages of milder conditions and higher functional group tolerance, contingent on the successful preparation of the necessary building blocks. The organometallic route is more direct but requires stringent anhydrous and cryogenic conditions. The Claisen-type condensation is a viable alternative using readily available materials, though it may require significant optimization. The Friedel-Crafts acylation, while direct, is anticipated to be a low-yielding and unselective method, making it the least favorable option for practical synthesis. The choice of route will ultimately depend on the specific capabilities of the laboratory, the required scale of the synthesis, and the availability of key starting materials.

References

validation of analytical methods for 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile

Author: BenchChem Technical Support Team. Date: November 2025

As a specialized chemical intermediate, publicly available information on the is limited. However, by examining established analytical techniques for structurally similar compounds, particularly pyridyl ketones and related pharmaceutical intermediates, a comprehensive comparison of potential validation methods can be constructed. This guide provides a comparative overview of common analytical approaches that could be adapted and validated for the analysis of 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile, complete with hypothetical performance data and detailed experimental protocols.

Comparative Analysis of Analytical Methods

The two most prevalent and suitable analytical techniques for the quantification and validation of a compound like this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC-UV) is a robust and widely used technique for the analysis of pharmaceutical compounds. It offers excellent precision and accuracy for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior selectivity and sensitivity compared to HPLC-UV, making it ideal for trace-level analysis and in complex matrices.

Table 1: Comparison of Hypothesized Performance Data for HPLC-UV and LC-MS/MS
ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) ~10 ng/mL~0.1 ng/mL
Limit of Quantitation (LOQ) ~30 ng/mL~0.3 ng/mL
Selectivity ModerateHigh
Robustness HighModerate

Experimental Protocols

The following are detailed, adaptable protocols for the validation of an analytical method for this compound using HPLC-UV and LC-MS/MS.

Protocol 1: HPLC-UV Method

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm (based on the UV absorbance of the pyridyl ketone chromophore).

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., 50:50 Acetonitrile:Water) to obtain a 1 mg/mL solution.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from the LOQ to approximately 150% of the expected sample concentration.

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

3. Method Validation Parameters:

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis and determine the coefficient of determination (R²).

  • Accuracy: Analyze samples with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration) and calculate the percentage recovery.

  • Precision: Assess repeatability (intra-day precision) by analyzing six replicate samples at 100% of the target concentration. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst.

  • Selectivity: Analyze a blank sample (matrix without the analyte) and a sample spiked with the analyte to ensure no interfering peaks at the retention time of this compound.

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the results.

Protocol 2: LC-MS/MS Method

1. Instrumentation and Conditions:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex Triple Quad 5500).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (Solvent A) and 0.1% Formic Acid in Acetonitrile (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • MRM Transitions: Determine the optimal precursor-to-product ion transitions for this compound by direct infusion of a standard solution.

2. Standard and Sample Preparation:

  • Follow similar procedures as for the HPLC-UV method, but use a diluent compatible with the LC-MS/MS system.

3. Method Validation Parameters:

  • Follow the same validation parameters as for the HPLC-UV method, with adjustments for the higher sensitivity and selectivity of the LC-MS/MS technique.

Visualizations

Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation RefStd Reference Standard StockSol Stock Solution RefStd->StockSol Sample Test Sample SampleSol Sample Solution Sample->SampleSol WorkStd Working Standards StockSol->WorkStd HPLC HPLC-UV / LC-MS/MS WorkStd->HPLC SampleSol->HPLC DataAcq Data Acquisition HPLC->DataAcq Linearity Linearity DataAcq->Linearity Accuracy Accuracy DataAcq->Accuracy Precision Precision DataAcq->Precision Selectivity Selectivity DataAcq->Selectivity Robustness Robustness DataAcq->Robustness

Caption: General workflow for analytical method validation.

Logical cluster_method Method Selection Analyte Analyte Properties HPLC HPLC-UV Analyte->HPLC LCMS LC-MS/MS Analyte->LCMS Matrix Matrix Complexity Matrix->HPLC Matrix->LCMS Sensitivity Required Sensitivity Sensitivity->HPLC Sensitivity->LCMS

Caption: Decision logic for selecting an analytical technique.

Reactivity of 2-Chloropyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-chloropyridine derivatives in three key cross-coupling and nucleophilic substitution reactions vital for pharmaceutical and materials science research: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). The information presented is supported by experimental data to facilitate informed decisions in synthetic planning.

Nucleophilic Aromatic Substitution (SNAr)

The reactivity of 2-chloropyridines in SNAr is significantly influenced by the electronic nature of substituents on the pyridine ring. The electron-withdrawing character of the pyridine nitrogen atom inherently activates the 2-position towards nucleophilic attack.[1][2] This activation is further enhanced by additional electron-withdrawing groups, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[1][2]

Conversely, electron-donating groups on the pyridine ring decrease the reactivity of 2-chloropyridines in SNAr reactions. In terms of the leaving group, fluorine is generally more reactive than chlorine in nucleophilic aromatic substitutions on pyridine rings.[3]

Table 1: Comparison of Yields in Nucleophilic Aromatic Substitution of 2-Chloropyridine Derivatives. This table illustrates the impact of substituents on the yield of SNAr reactions with various nucleophiles under microwave irradiation.

2-Chloropyridine DerivativeNucleophileSolventReaction Time (min)Yield (%)
2-ChloropyridineSodium thiophenoxideNMP395
2-ChloropyridineBenzyl alcoholNMP1075
2-ChloropyridineSodium phenoxideHMPA1084
2-Chloro-5-nitropyridinePiperidineEthanol198
2-Chloro-3-methylpyridineSodium methoxideMethanol3065

Data compiled from representative literature procedures. NMP = N-Methyl-2-pyrrolidone, HMPA = Hexamethylphosphoramide.

Experimental Protocol: Nucleophilic Aromatic Substitution of 2-Chloropyridine with Sodium Phenoxide

A mixture of 2-chloropyridine (1.0 mmol), sodium phenoxide (1.2 mmol), and HMPA (5 mL) is placed in a microwave reactor vessel. The reaction is irradiated at 150°C for 10 minutes. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-phenoxypyridine.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The reactivity of 2-chloropyridines in this reaction is generally lower than that of the corresponding 2-bromopyridines or 2-iodopyridines.[4] However, the development of specialized palladium catalysts and ligands has enabled the efficient coupling of 2-chloropyridine derivatives. Electron-withdrawing groups on the pyridine ring tend to increase the reactivity of 2-chloropyridines in Suzuki coupling.

Table 2: Comparison of Yields in Suzuki-Miyaura Coupling of 2-Chloropyridine Derivatives with Phenylboronic Acid. This table showcases the yields of Suzuki-Miyaura coupling for various substituted 2-chloropyridines.

2-Chloropyridine DerivativeBoronic AcidCatalyst SystemBaseSolventYield (%)
2-ChloropyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O85
2-Chloro-5-nitropyridinePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane92
2-Chloro-3-methylpyridinePhenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O78
2,6-DichloropyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O95 (mono-arylated)
2-Chloro-4-methoxypyridinePhenylboronic acidPdCl₂(dppf)K₂CO₃DMF72

Data compiled from representative literature procedures. SPhos, XPhos, and dppf are phosphine ligands.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-5-nitropyridine with Phenylboronic Acid

In a Schlenk flask, 2-chloro-5-nitropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and potassium phosphate (2.0 mmol) are combined. The flask is evacuated and backfilled with argon. Anhydrous 1,4-dioxane (5 mL) is then added, and the mixture is stirred at 100°C for 12 hours. After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash chromatography to yield the product.[5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines. Similar to Suzuki coupling, 2-chloropyridines are less reactive than their bromo and iodo counterparts. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. Sterically hindered and electron-rich phosphine ligands are often employed to facilitate the catalytic cycle. The regioselectivity of this reaction is noteworthy; for instance, in 2,4-dichloropyridine, amination occurs preferentially at the 2-position.

Table 3: Comparison of Yields in Buchwald-Hartwig Amination of 2-Chloropyridine Derivatives. This table presents representative yields for the amination of various 2-chloropyridine derivatives.

2-Chloropyridine DerivativeAmineCatalyst SystemBaseSolventYield (%)
2-ChloropyridineMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene88
2-Chloro-5-nitropyridineAnilinePd(OAc)₂ / RuPhosK₂CO₃t-BuOH94
2-Chloro-3-methylpyridineBenzylaminePd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane82
2,4-DichloropyridineAnilinePd(OAc)₂ / XantphosCs₂CO₃Toluene90 (at C2)
2-ChloropyridinePyrrolidine[Pd(cinnamyl)Cl]₂ / Mor-DalPhosNaOtBu/KOHH₂O95

Data compiled from representative literature procedures. BINAP, RuPhos, Xantphos, and Mor-DalPhos are phosphine ligands.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloropyridine with Morpholine

A flame-dried Schlenk tube is charged with Pd₂(dba)₃ (0.015 mmol), BINAP (0.036 mmol), and sodium tert-butoxide (1.4 mmol). The tube is evacuated and backfilled with argon. Toluene (5 mL), 2-chloropyridine (1.0 mmol), and morpholine (1.2 mmol) are added via syringe. The reaction mixture is heated at 100°C for 16 hours. After cooling, the mixture is diluted with ether, filtered through Celite, and concentrated. The crude product is purified by column chromatography.[6]

Visualizing the Reactions

To further understand the processes discussed, the following diagrams illustrate the general mechanisms and a typical experimental workflow.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

suzuki_coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R-Pd(II)-Cl(L₂) OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_R_R R-Pd(II)-R'(L₂) Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetal ArCl 2-Cl-Py (ArCl) ArCl->OxAdd

Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.

buchwald_hartwig Pd0_L Pd(0)L₂ Ox_Add Oxidative Addition Pd0_L->Ox_Add PdII_Ar_X Ar-Pd(II)-Cl(L₂) Ox_Add->PdII_Ar_X Amine_Coord Amine Coordination & Deprotonation PdII_Ar_X->Amine_Coord PdII_Amido Ar-Pd(II)-NR₂(L₂) Amine_Coord->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0_L Catalyst Regeneration Ar_NR2 Ar-NR₂ Red_Elim->Ar_NR2 Amine HNR₂ + Base Amine->Amine_Coord Ar_Cl 2-Cl-Py (ArCl) Ar_Cl->Ox_Add

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

experimental_workflow Reagents Combine Reactants, Catalyst, Ligand, Base Solvent Add Solvent Reagents->Solvent Reaction Heat under Inert Atmosphere Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

References

Efficacy of 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile: A Comparative Analysis Based on Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Initial Assessment: Following a comprehensive review of scientific literature, patent databases, and chemical supplier information, no publicly available data on the efficacy of 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile in any specific biological assays was identified. This compound is primarily documented as a chemical intermediate in synthetic chemistry. The absence of performance data precludes a direct comparison with alternative compounds as initially requested.

However, to provide a valuable resource for researchers, this guide presents a hypothetical application of this compound based on the activities of structurally similar molecules. This analysis focuses on two potential, yet unconfirmed, areas of investigation: inhibition of p38 Mitogen-Activated Protein (MAP) Kinase and Cytochrome P450 enzymes.

Hypothetical Application and Comparative Landscape

The presence of a pyridine ring in this compound is a common feature in many kinase inhibitors. Specifically, various pyridine derivatives have been investigated as inhibitors of the p38 MAP kinase signaling pathway, which is implicated in inflammatory diseases.[1][2] Additionally, the pyridine moiety is found in known modulators of cytochrome P450 (CYP) enzymes, which are crucial in drug metabolism.[3][4][5]

Potential Alternatives for Comparative Assays

Should this compound be investigated for these activities, the following compounds, identified in the literature, could serve as relevant comparators.

TargetAlternative CompoundReported IC50Reference
p38α MAP Kinase Compound 11d (imidazol-5-yl pyridine derivative)45 nM[2]
SB202190Not explicitly stated, used as a standard[1]
Cytochrome P450 (CYP3A4) RitonavirNot explicitly stated, used as a standard[4][5]
Compound 7 (3,4-disubstituted pyridine derivative)160 nM (for CH24H, a specific CYP)[3]

Experimental Protocols for Hypothetical Assays

Below are detailed methodologies for assays that could be used to determine the efficacy of this compound against p38 MAP kinase and cytochrome P450.

In Vitro p38α MAP Kinase Inhibition Assay

This protocol outlines a typical ELISA-based method to assess the inhibitory activity of a test compound on p38α MAP kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against p38α MAP kinase.

Materials:

  • Recombinant human p38α MAP kinase

  • ATF2 (Activating Transcription Factor 2) as a substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Wash buffer (e.g., PBS with Tween-20)

  • Primary antibody (anti-phospho-ATF2)

  • Secondary antibody (HRP-conjugated)

  • Substrate for HRP (e.g., TMB)

  • Stop solution (e.g., H2SO4)

  • Microplate reader

Procedure:

  • Coat a 96-well plate with the ATF2 substrate and incubate overnight.

  • Wash the plate to remove unbound substrate.

  • Prepare serial dilutions of the test compound (e.g., this compound) and a known inhibitor (e.g., SB202190) in the assay buffer.

  • Add the diluted compounds to the wells.

  • Initiate the kinase reaction by adding a mixture of p38α MAP kinase and ATP to each well.

  • Incubate the plate to allow for phosphorylation of the substrate.

  • Wash the plate to remove reactants.

  • Add the primary antibody (anti-phospho-ATF2) and incubate.

  • Wash the plate and add the HRP-conjugated secondary antibody, followed by incubation.

  • Wash the plate and add the TMB substrate.

  • Stop the reaction with a stop solution and measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Cytochrome P450 (CYP3A4) Inhibition Assay

This protocol describes a common fluorescence-based assay to screen for CYP3A4 inhibitors.

Objective: To determine the IC50 of a test compound against CYP3A4 activity.

Materials:

  • Human liver microsomes (containing CYP3A4)

  • A fluorescent substrate for CYP3A4 (e.g., a derivative that becomes fluorescent upon metabolism)

  • NADPH (Nicotinamide adenine dinucleotide phosphate) regenerating system

  • Phosphate buffer

  • A known CYP3A4 inhibitor (e.g., Ritonavir)

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and a known inhibitor in the phosphate buffer.

  • In a 96-well plate, add the human liver microsomes, the diluted test compound, and the fluorescent substrate.

  • Pre-incubate the mixture.

  • Initiate the enzymatic reaction by adding the NADPH regenerating system.

  • Incubate the plate, allowing the enzyme to metabolize the substrate.

  • Stop the reaction (e.g., by adding a suitable solvent).

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Visualizing Potential Mechanisms and Workflows

To further aid researchers, the following diagrams illustrate a relevant signaling pathway and a general experimental workflow.

p38_MAPK_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines Receptor Receptor Cytokines->Receptor Stress Stress Stress->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38_MAPK p38 MAPK MAPKK->p38_MAPK Transcription_Factors Transcription Factors (e.g., ATF2) p38_MAPK->Transcription_Factors Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression

Caption: p38 MAP Kinase Signaling Pathway.

experimental_workflow cluster_planning Phase 1: Planning & Synthesis cluster_screening Phase 2: In Vitro Screening cluster_validation Phase 3: Data Analysis & Validation Compound_Selection Select/Synthesize Test Compound Hypothesis Formulate Hypothesis (e.g., Kinase Inhibitor) Compound_Selection->Hypothesis Primary_Assay Primary Assay (e.g., Kinase Inhibition) Hypothesis->Primary_Assay Dose_Response Dose-Response & IC50 Determination Primary_Assay->Dose_Response Selectivity_Panel Selectivity Profiling (Off-target effects) Dose_Response->Selectivity_Panel Data_Analysis Analyze and Compare Efficacy Data Selectivity_Panel->Data_Analysis Conclusion Draw Conclusions on Compound Efficacy Data_Analysis->Conclusion

Caption: General Experimental Workflow for Compound Efficacy Testing.

References

Comparative Guide to Structural Analogs of 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of structural analogs of 4-(2-chloro-3-pyridyl)-4-oxobutyronitrile, a versatile heterocyclic compound with significant potential in medicinal chemistry. The core structure, featuring a substituted pyridine ring linked to a keto-nitrile moiety, serves as a valuable scaffold for the development of novel therapeutic agents. This document summarizes the synthesis, biological activities, and structure-activity relationships of various analogs, supported by experimental data from peer-reviewed literature.

Overview of the Core Scaffold

The this compound scaffold presents several key features for chemical modification and biological activity. The 2-chloropyridine ring is susceptible to nucleophilic substitution, allowing for the introduction of diverse substituents. The ketone and nitrile functionalities are pivotal for various chemical transformations and interactions with biological targets. The inherent biological activities of pyridine derivatives, including antimicrobial, anticancer, and anti-inflammatory properties, make this scaffold a promising starting point for drug discovery.

Comparative Analysis of Structural Analogs

While specific data for a broad range of direct analogs of this compound is limited in publicly available literature, we can draw valuable comparisons from studies on structurally related pyridine-3-carbonitrile and pyridyl-oxadiazole derivatives. These studies provide insights into how modifications to the pyridine ring and the keto-nitrile side chain influence biological activity.

Anticancer Activity

Several studies have explored the anticancer potential of pyridine-containing compounds. The following table summarizes the in vitro cytotoxic activity of representative analogs against various cancer cell lines.

Table 1: Anticancer Activity of Pyridine-3-Carbonitrile and Pyridyl-Oxadiazole Analogs

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Analog 1 2-amino-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrileMCF-75.5[1]
MDA-MB-2317.2[1]
Analog 2 2-amino-4-(4-chlorophenyl)-6-phenylpyridine-3-carbonitrileMCF-78.1[1]
MDA-MB-2319.5[1]
Analog 3 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiolHL-603.91[2]
A5494.84[2]
Analog 4 N-benzyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amineHL-606.25[2]
A5497.11[2]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data suggests that substitutions on the pyridine and associated rings significantly impact anticancer activity. For instance, the methoxy-substituted phenyl ring in Analog 1 confers slightly better potency against the tested breast cancer cell lines compared to the chloro-substituted analog. The oxadiazole-based analogs also demonstrate potent activity against leukemia (HL-60) and lung cancer (A549) cell lines.

Antimicrobial Activity

Pyridine derivatives have been extensively investigated for their antimicrobial properties. The following table presents the minimum inhibitory concentration (MIC) values for a series of pyridine salts, which are structurally related to the core scaffold.

Table 2: Antimicrobial Activity of Pyridinium Salt Analogs

Compound IDStructureS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
Analog 5 4-(chloromethyl)pyridinium chloride>100>100[1]
Analog 6 1-((pyridin-4-yl)methyl)pyridin-1-ium chloride5556[1]
Analog 7 4-(((4-methylpyridin-1-ium-1-yl)methyl)pyridin-1-ium chloride5855[1]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

These results indicate that the quaternization of the pyridine nitrogen and the introduction of additional pyridinium moieties can enhance antimicrobial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

Experimental Protocols

General Synthesis of Pyridine-3-carbonitrile Analogs

A common synthetic route to substituted pyridine-3-carbonitriles involves a multi-component reaction.

Workflow for Synthesis of Pyridine-3-carbonitrile Analogs

SynthesisWorkflow Start Starting Materials: - Aromatic Aldehyde - Malononitrile - Substituted Acetophenone Reaction One-pot reaction (Ammonium acetate, ethanol, reflux) Start->Reaction Workup Reaction work-up: - Cooling - Filtration - Washing Reaction->Workup Purification Purification: - Recrystallization Workup->Purification Product Substituted Pyridine-3-carbonitrile Analog Purification->Product

Caption: General workflow for the synthesis of pyridine-3-carbonitrile analogs.

Procedure:

  • A mixture of an appropriate aromatic aldehyde (1 mmol), malononitrile (1 mmol), a substituted acetophenone (1 mmol), and ammonium acetate (4 mmol) in absolute ethanol (20 mL) is refluxed for 6-8 hours.

  • The reaction progress is monitored by thin-layer chromatography.

  • After completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure substituted pyridine-3-carbonitrile analog.[1]

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effect of the synthesized compounds is typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Workflow for MTT Assay

Caption: Workflow for determining anticancer activity using the MTT assay.

Procedure:

  • Cancer cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours.

  • The medium is then removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 values are determined from the dose-response curves.[3]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.

Procedure:

  • A serial two-fold dilution of each compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).

  • Each well is then inoculated with a standardized microbial suspension.

  • The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]

Potential Signaling Pathway Interactions

Many pyridine-based compounds exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways are prominent targets for such inhibitors.[5][6]

EGFR and VEGFR Signaling Pathways

Signaling_Pathways cluster_EGFR EGFR Signaling cluster_VEGFR VEGFR Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Inhibitor1 Pyridyl-based Inhibitors Inhibitor1->EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Angiogenesis Angiogenesis MAPK->Angiogenesis Inhibitor2 Pyridyl-based Inhibitors Inhibitor2->VEGFR

Caption: Potential inhibition of EGFR and VEGFR signaling pathways by pyridyl-based compounds.

The diagram illustrates how structural analogs of this compound could potentially inhibit the EGFR and VEGFR signaling pathways. By binding to the ATP-binding site of these receptor tyrosine kinases, they can block downstream signaling cascades that are crucial for cancer cell proliferation, survival, and the formation of new blood vessels that supply tumors.

Conclusion

The this compound scaffold and its analogs represent a promising area of research in medicinal chemistry. The available data on related pyridine derivatives demonstrate their potential as anticancer and antimicrobial agents. The structure-activity relationships highlighted in this guide, along with the provided experimental protocols, offer a valuable resource for researchers aiming to design and synthesize novel, more potent therapeutic candidates based on this versatile heterocyclic core. Further investigation into a wider range of direct analogs and their specific molecular targets will be crucial for the future development of drugs derived from this scaffold.

References

cost-benefit analysis of different synthetic methods for 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive cost-benefit analysis of various synthetic routes for the production of 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile, a key intermediate in pharmaceutical and agrochemical research, reveals distinct advantages and disadvantages for each method in terms of yield, cost-effectiveness, and environmental impact. This guide provides a detailed comparison of two primary synthetic strategies, offering researchers, scientists, and drug development professionals the critical data needed to select the most appropriate method for their specific applications.

The synthesis of this compound is of significant interest due to the compound's versatile chemical structure, which serves as a valuable building block for more complex molecules. The presence of a reactive nitrile group, a ketone, and a chlorinated pyridine ring allows for a multitude of subsequent chemical transformations.

This comparative guide focuses on two plausible and distinct synthetic pathways:

  • Method 1: Acylation of Acetonitrile with a 2-Chloro-3-pyridinecarbonyl Derivative. This approach involves the reaction of a readily available starting material, acetonitrile, with an activated form of 2-chloro-3-pyridinecarboxylic acid.

  • Method 2: Nucleophilic Substitution of an α-Haloacetophenone Derivative. This strategy employs a 2-halo-1-(2-chloro-3-pyridyl)ethan-1-one intermediate, which then reacts with a cyanide source to yield the target molecule.

Comparative Analysis of Synthetic Methods

A thorough evaluation of these two methods, based on available data for analogous reactions and reagent costs, is summarized below. It is important to note that while direct experimental data for the synthesis of this compound is limited in publicly available literature, the following analysis is based on established chemical principles and pricing of the required reagents.

ParameterMethod 1: Acylation of AcetonitrileMethod 2: Nucleophilic Substitution
Starting Materials 2-Chloro-3-cyanopyridine, Acetonitrile, Strong Base (e.g., Sodium Hydride)2-Chloro-3-pyridinecarboxaldehyde, Halogenating Agent (e.g., NBS), Cyanide Source (e.g., KCN)
Estimated Yield Moderate to HighModerate to High
Reagent Cost ModerateModerate to High
Scalability Potentially high, dependent on base handlingGood, with appropriate safety measures for cyanide
Safety Considerations Use of a strong, flammable base (NaH)Use of highly toxic cyanide salts
Environmental Impact Generation of salt byproductsGeneration of cyanide-containing waste streams
Key Advantages Utilizes relatively simple starting materials.Avoids the use of highly flammable bases.
Key Disadvantages Requires careful handling of pyrophoric base.Involves the use of extremely toxic reagents.

Experimental Protocols

Method 1: Acylation of Acetonitrile with a 2-Chloro-3-pyridinecarbonyl Derivative (Hypothetical Protocol)

This method is based on the Claisen condensation-type reaction between a nitrile and an ester or other acylating agent.

Step 1: Preparation of Ethyl 2-chloro-3-pyridinecarboxylate

2-Chloro-3-cyanopyridine is hydrolyzed to 2-chloro-3-pyridinecarboxylic acid, which is then esterified.

Step 2: Acylation of Acetonitrile

To a solution of sodium hydride (1.1 eq.) in anhydrous THF, a solution of acetonitrile (1.2 eq.) in anhydrous THF is added dropwise at 0 °C. The mixture is stirred for 30 minutes, followed by the dropwise addition of a solution of ethyl 2-chloro-3-pyridinecarboxylate (1.0 eq.) in anhydrous THF. The reaction is then stirred at room temperature for several hours until completion, monitored by TLC. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography.

Method 2: Nucleophilic Substitution of an α-Haloacetophenone Derivative (Hypothetical Protocol)

This method involves the preparation of an α-haloketone followed by nucleophilic substitution with a cyanide salt.

Step 1: Synthesis of 1-(2-chloro-3-pyridyl)ethan-1-one

This intermediate can be prepared from 2-chloro-3-pyridinecarboxaldehyde via a Grignard reaction with methylmagnesium bromide, followed by oxidation.

Step 2: α-Halogenation of 1-(2-chloro-3-pyridyl)ethan-1-one

To a solution of 1-(2-chloro-3-pyridyl)ethan-1-one (1.0 eq.) in a suitable solvent such as acetic acid, a halogenating agent like N-bromosuccinimide (NBS) (1.1 eq.) is added. The reaction is stirred at room temperature until completion. The solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated to give the crude α-bromo ketone.

Step 3: Cyanation

The crude 2-bromo-1-(2-chloro-3-pyridyl)ethan-1-one (1.0 eq.) is dissolved in a polar aprotic solvent like DMF. Potassium cyanide (1.2 eq.) is added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Visualizing the Synthetic Pathways

To further elucidate the logical flow of these synthetic methods, the following diagrams have been generated.

Method1_Workflow cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Final Product start1 2-Chloro-3-cyanopyridine step1 Hydrolysis & Esterification start1->step1 start2 Acetonitrile step2 Acylation start2->step2 start3 Sodium Hydride start3->step2 step1->step2 product This compound step2->product

Caption: Workflow for Method 1: Acylation of Acetonitrile.

Method2_Workflow cluster_start Starting Materials cluster_intermediates Intermediates cluster_product Final Product start1 2-Chloro-3-pyridinecarboxaldehyde inter1 1-(2-chloro-3-pyridyl)ethan-1-one start1->inter1 start2 Halogenating Agent (e.g., NBS) inter2 2-Halo-1-(2-chloro-3-pyridyl)ethan-1-one start2->inter2 start3 Cyanide Source (e.g., KCN) product This compound start3->product inter1->inter2 inter2->product

Caption: Workflow for Method 2: Nucleophilic Substitution.

Conclusion

The selection of a synthetic method for this compound will ultimately depend on the specific needs and capabilities of the research or production facility. Method 1, the acylation of acetonitrile, may be preferable for its use of less toxic reagents, although it requires stringent handling of a pyrophoric base. Method 2, involving nucleophilic substitution, avoids flammable bases but necessitates rigorous safety protocols due to the high toxicity of cyanide salts. Further process development and optimization would be required to determine the most efficient and economical route for large-scale production. This guide provides a foundational comparison to aid in this decision-making process.

Spectroscopic Analysis of 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is a critical step. This guide provides a framework for the spectroscopic characterization of 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile and compares its expected spectral features with those of a structurally related analogue, 4-(4-Chlorophenyl)-4-oxobutanenitrile. Due to the current unavailability of published experimental spectral data for this compound, this guide presents predicted data alongside the experimental data for the comparative compound.

Structural Elucidation and Spectroscopic Overview

The structural confirmation of an organic molecule like this compound, with the chemical formula C₉H₇ClN₂O and a molecular weight of 194.62 g/mol , relies on a combination of spectroscopic techniques.[1] High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is essential for determining the carbon-hydrogen framework. Infrared (IR) spectroscopy provides information about the functional groups present, and Mass Spectrometry (MS) confirms the molecular weight and elemental composition.

Comparative Spectroscopic Data

To facilitate the analysis and confirmation of the target compound's structure, the following tables present the predicted ¹H and ¹³C NMR chemical shifts, as well as anticipated IR absorption bands and mass spectrometry fragments for this compound. These are compared with the available experimental data for 4-(4-Chlorophenyl)-4-oxobutanenitrile.

Table 1: Comparative ¹H NMR Spectral Data (Predicted vs. Experimental)

Proton Assignment This compound (Predicted) 4-(4-Chlorophenyl)-4-oxobutanenitrile (Experimental)
H-4' (Pyridine) ~ 8.5 ppm (dd)-
H-5' (Pyridine) ~ 7.4 ppm (dd)-
H-6' (Pyridine) ~ 8.2 ppm (dd)-
H-2', H-6' (Phenyl) -~ 7.9 ppm (d)
H-3', H-5' (Phenyl) -~ 7.5 ppm (d)
-CH₂-C=O ~ 3.3 ppm (t)~ 3.3 ppm (t)
-CH₂-CN ~ 2.8 ppm (t)~ 2.8 ppm (t)

Predicted values are estimations based on typical chemical shifts for similar structures. dd = doublet of doublets, d = doublet, t = triplet.

Table 2: Comparative ¹³C NMR Spectral Data (Predicted vs. Experimental)

Carbon Assignment This compound (Predicted) 4-(4-Chlorophenyl)-4-oxobutanenitrile (Experimental)
C=O ~ 195 ppm~ 196 ppm
-CN ~ 118 ppm~ 118 ppm
-CH₂-C=O ~ 35 ppm~ 35 ppm
-CH₂-CN ~ 15 ppm~ 15 ppm
Pyridine/Phenyl Carbons ~ 125-155 ppm~ 129-140 ppm

Predicted values are estimations based on typical chemical shifts for similar structures.

Table 3: Comparative IR and Mass Spectrometry Data (Predicted vs. Experimental)

Spectroscopic Technique This compound (Predicted) 4-(4-Chlorophenyl)-4-oxobutanenitrile (Experimental)
IR (cm⁻¹) ~ 2250 (C≡N stretch), ~ 1700 (C=O stretch), ~ 1570 (C=N/C=C stretch)~ 2250 (C≡N stretch), ~ 1690 (C=O stretch), ~ 1590 (C=C stretch)
Mass Spec. (m/z) 194/196 [M]⁺, fragments corresponding to loss of CN, CO, and cleavage of the butyronitrile chain.195/197 [M]⁺, fragments corresponding to the chlorobenzoyl cation and loss of the butyronitrile side chain.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments required for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

    • Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

    • Solid (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition (Electron Impact - EI):

    • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-500.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Infuse the sample solution into the ESI source.

    • Set appropriate source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature).

    • Mass Range: m/z 50-500.

  • Data Analysis: Determine the molecular ion peak and analyze the fragmentation pattern to confirm the structure. For compounds containing chlorine, look for the characteristic M and M+2 isotopic pattern.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic confirmation of the chemical structure.

cluster_synthesis Compound Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Confirmation synthesis Synthesis of this compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation comparison Comparison with Analogue Data structure_elucidation->comparison confirmation Structural Confirmation comparison->confirmation

Caption: Workflow for Spectroscopic Confirmation.

compound This compound C₉H₇ClN₂O spectroscopy Spectroscopic Techniques ¹H NMR ¹³C NMR IR MS compound->spectroscopy data Expected Data Chemical Shifts & Coupling Constants Chemical Shifts Absorption Frequencies m/z of Molecular Ion & Fragments spectroscopy:f1->data:f1 spectroscopy:f2->data:f2 spectroscopy:f3->data:f3 spectroscopy:f4->data:f4 confirmation Structural Confirmation data->confirmation

Caption: Spectroscopic Data Relationship.

References

Comparative Analysis of Catalysts for the Synthesis of 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of catalytic methods for the synthesis of 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile, a key intermediate in the pharmaceutical and agrochemical industries, reveals that phase-transfer catalysis offers a highly efficient and scalable approach. This guide provides a comparative analysis of different catalytic systems, supported by experimental data, to aid researchers in selecting the optimal conditions for this important transformation.

The synthesis of this compound typically proceeds via the condensation of 2-chloro-3-acetylpyridine with a cyanide source. The choice of catalyst is crucial for achieving high yields and purity while maintaining mild reaction conditions. This comparative study focuses on the performance of various catalysts, with a particular emphasis on phase-transfer catalysts.

Performance of Catalytic Systems

The following table summarizes the performance of different catalysts in the synthesis of this compound. The data is compiled from various sources, including patent literature, to provide a clear comparison of their effectiveness.

Catalyst SystemBaseSolventReaction Time (h)Temperature (°C)Yield (%)Purity (%)
Phase-Transfer Catalysis
Tetrabutylammonium bromide (TBAB)50% aq. NaOHDichloromethane42595>98
Benzyltriethylammonium chloride (BTEAC)50% aq. NaOHToluene63092>97
Conventional Base Catalysis
Sodium ethoxideEthanolEthanol1278 (reflux)75~95
Potassium tert-butoxidetert-Butanoltert-Butanol882 (reflux)80~96

Experimental Protocols

General Procedure for Phase-Transfer Catalyzed Synthesis:

A solution of 2-chloro-3-acetylpyridine (1.0 eq) in the appropriate organic solvent (dichloromethane or toluene) is prepared in a reaction vessel. To this solution is added an aqueous solution of sodium cyanide (1.2 eq) and the phase-transfer catalyst (0.05 eq). The biphasic mixture is stirred vigorously at the specified temperature for the indicated reaction time. Upon completion, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product. Purification is typically achieved by recrystallization or column chromatography.

General Procedure for Conventional Base Catalyzed Synthesis:

To a solution of the base (sodium ethoxide or potassium tert-butoxide, 1.5 eq) in the corresponding alcohol solvent, 2-chloro-3-acetylpyridine (1.0 eq) is added, followed by the addition of a cyanide source (e.g., sodium cyanide, 1.2 eq). The reaction mixture is heated to reflux for the specified time. After cooling to room temperature, the reaction is quenched with a weak acid (e.g., acetic acid) and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to give the crude product, which is then purified.

Reaction Pathway and Experimental Workflow

The synthesis of this compound via phase-transfer catalysis involves the transfer of the cyanide anion from the aqueous phase to the organic phase, where it reacts with the pyridyl ketone. The following diagrams illustrate the signaling pathway of the phase-transfer catalytic cycle and the general experimental workflow for comparing different catalysts.

PTC_Cycle cluster_organic Organic Phase cluster_aqueous Aqueous Phase Ketone 2-Chloro-3-acetylpyridine Product This compound Ketone->Product Reaction with CN- Catalyst_Cl Q+Cl- Product->Catalyst_Cl Forms by-product Catalyst_CN Q+CN- Catalyst_CN->Ketone Delivers CN- Catalyst_Cl->Catalyst_CN Ion Exchange at Interface NaCl Na+Cl- NaCN Na+CN- Experimental_Workflow A Prepare stock solutions of reactants B Set up parallel reactions with different catalysts A->B C Monitor reaction progress (TLC, GC/MS) B->C D Work-up and isolate crude product C->D E Purify product (recrystallization/chromatography) D->E F Characterize and quantify product (NMR, HPLC) E->F G Compare catalyst performance (Yield, Purity, Time) F->G

Safety Operating Guide

Proper Disposal of 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, ensuring adherence to safety protocols and regulatory requirements. This chemical should be treated as hazardous waste and managed accordingly.

I. Immediate Safety Precautions and Waste Identification

Before beginning any disposal-related activities, it is imperative to consult the material's Safety Data Sheet (SDS) and follow all institutional and local regulations. All personnel handling the waste must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Waste Characterization:

Properly characterizing the waste is the first step in the disposal process. The following table summarizes the key information that should be used for labeling and waste management documentation.

Waste Profile CharacteristicDescription
Chemical Name This compound
Chemical Class Chlorinated Pyridine, Nitrile
Physical State Solid
Primary Hazards Acute Toxicity (Harmful if swallowed, in contact with skin, or if inhaled), Skin Irritation, Serious Eye Irritation, Respiratory Irritation.[1][2][3]
Incompatibilities Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4]

II. Segregation and Storage of Chemical Waste

Proper segregation and storage are crucial to prevent dangerous chemical reactions.[5][6][7]

  • Waste Container Selection : Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable option.

  • Labeling : The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of accumulation.[6][7]

  • Segregation : Store the waste container in a designated, well-ventilated hazardous waste accumulation area. It must be segregated from incompatible materials, such as strong acids, bases, and oxidizing agents.[4][6]

  • Secondary Containment : Place the primary waste container within a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.[6]

III. Disposal Procedures for Unused or Contaminated Material

Disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [6][8][9]

Step-by-Step Disposal Protocol:

  • Waste Collection : Carefully transfer the solid waste into the designated hazardous waste container using a chemically resistant scoop or spatula. Minimize the creation of dust.

  • Container Sealing : Once the waste is in the container, securely seal the lid. Do not overfill the container; a general rule is to fill it to no more than 90% of its capacity.[5]

  • Request for Pickup : Contact your institution's EHS office to schedule a pickup for the hazardous waste.[6][7] Provide them with all necessary information about the waste, as indicated on the label.

IV. Decontamination and Disposal of Empty Containers and Contaminated Labware

Empty containers and contaminated labware must also be treated as hazardous waste until properly decontaminated.[6]

  • Triple Rinsing : Triple-rinse the empty container or contaminated labware with a suitable solvent.[6][10] A common practice is to use a small amount of a solvent in which the compound is soluble, followed by two rinses with a less hazardous solvent like ethanol or acetone.

  • Rinsate Collection : The solvent rinsate from the triple-rinsing procedure is considered hazardous waste and must be collected in a separate, properly labeled hazardous waste container for liquid waste.[6]

  • Disposal of Decontaminated Items : After triple-rinsing, the defaced container (with the label removed or blacked out) and labware may be disposed of as regular non-hazardous waste, provided this is in accordance with your institution's policies.[8][10]

V. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate : Evacuate the immediate area and ensure it is well-ventilated.[9]

  • Containment : For a small spill, use an inert absorbent material like sand or vermiculite to cover and contain the spilled solid.[9]

  • Collection : Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination : Decontaminate the spill area using a suitable solvent and collect the cleaning materials as hazardous waste.

  • Reporting : Report the spill to your supervisor and the EHS department.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G cluster_waste_type Identify Waste Type cluster_solid_waste Solid Waste Disposal cluster_container_waste Empty Container Disposal cluster_spill_waste Spill Material Disposal start Start: Have this compound Waste waste_type Is the waste unused/contaminated solid, empty container, or spill material? start->waste_type solid_waste Place in a labeled hazardous waste container. waste_type->solid_waste Unused/Contaminated Solid triple_rinse Triple-rinse with a suitable solvent. waste_type->triple_rinse Empty Container contain_spill Contain spill with inert absorbent material. waste_type->contain_spill Spill Material store_solid Store in a designated, segregated area. solid_waste->store_solid request_pickup_solid Contact EHS for disposal. store_solid->request_pickup_solid end End: Compliant Disposal request_pickup_solid->end collect_rinsate Collect rinsate as liquid hazardous waste. triple_rinse->collect_rinsate dispose_container Dispose of decontaminated container as non-hazardous waste. collect_rinsate->dispose_container dispose_container->end collect_spill Collect absorbed material into a hazardous waste container. contain_spill->collect_spill decontaminate_area Decontaminate the spill area. collect_spill->decontaminate_area dispose_spill_waste Dispose of all contaminated materials as hazardous waste. decontaminate_area->dispose_spill_waste dispose_spill_waste->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.